N-(Triethoxysilylpropyl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-triethoxysilylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNLBBGBASVLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044493 | |
| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |
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Molecular Weight |
264.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
23779-32-0, 116912-64-2 | |
| Record name | Ureidopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(Triethoxysilylpropyl)urea | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
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| Record name | [3-(triethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.691 | |
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| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(TRIETHOXYSILYLPROPYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SHT6V963O | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(Triethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Triethoxysilylpropyl)urea is a versatile organosilane coupling agent of significant interest across various scientific and industrial fields, including materials science, drug delivery, and surface modification. Its bifunctional nature, possessing a hydrolyzable triethoxysilyl group and a reactive urea moiety, allows it to form stable covalent bonds with inorganic substrates while presenting a functional group for further chemical modification. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic and analytical workflows.
Introduction
This compound, also known as ureidopropyltriethoxysilane, is a valuable chemical compound that acts as a molecular bridge between inorganic and organic materials. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic materials like silica, glass, and metal oxides, forming a stable siloxane bond (-Si-O-). The urea group, on the other hand, provides a site for hydrogen bonding and can be a precursor for further chemical reactions. This dual functionality makes it an effective adhesion promoter, surface modifier, and cross-linking agent in a wide range of applications, including the preparation of specialized membranes for CO2 separation and in the manufacturing of glass fibers and abrasives.[1]
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the reaction of 3-aminopropyltriethoxysilane with a urea precursor, such as urea itself or ethyl carbamate. The following section details a representative experimental protocol for this synthesis.
Experimental Protocol: Synthesis from 3-Aminopropyltriethoxysilane and Urea
This protocol is adapted from established methods for the synthesis of similar urea-functionalized silanes.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Urea
-
Anhydrous Toluene (or other inert solvent)
-
Dibutyltin oxide (DBTO) catalyst (optional)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with 3-aminopropyltriethoxysilane and a molar excess of urea (e.g., 1.1 to 1.5 equivalents). Add anhydrous toluene to the flask to create a stirrable slurry.
-
Catalyst Addition (Optional): If a catalyst is used to facilitate the reaction, add a catalytic amount of dibutyltin oxide (e.g., 0.1-0.5 mol%) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the evolution of ammonia gas (if urea is used directly). The reaction is typically carried out for several hours until completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (e.g., unreacted urea or byproducts) is present, it can be removed by filtration.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a viscous liquid, can be further purified by vacuum distillation to obtain this compound of high purity.
Synthesis Reaction Pathway
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed for this purpose, along with tabulated data for easy reference.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H24N2O4Si |
| Molecular Weight | 264.4 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | Approximately 1.07 g/cm³ |
| Boiling Point | > 250 °C |
| Solubility | Soluble in alcohols, toluene; reacts with water |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 0.6 | Triplet | Si-CH₂- |
| ~ 1.2 | Triplet | -O-CH₂-CH₃ |
| ~ 1.6 | Multiplet | -CH₂-CH₂-CH₂- |
| ~ 3.2 | Quartet | -NH-CH₂- |
| ~ 3.8 | Quartet | -O-CH₂-CH₃ |
| ~ 4.5-5.5 | Broad Singlet | -NH-C(O)-NH₂ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7 | Si-CH₂- |
| ~ 18 | -O-CH₂-CH₃ |
| ~ 23 | -CH₂-CH₂-CH₂- |
| ~ 43 | -NH-CH₂- |
| ~ 58 | -O-CH₂-CH₃ |
| ~ 159 | -C(O)- |
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (urea) |
| 2975-2885 | Medium-Strong | C-H stretching (alkyl chains) |
| ~ 1650 | Strong | C=O stretching (Amide I band, urea) |
| ~ 1570 | Medium | N-H bending (Amide II band, urea) |
| 1100-1000 | Strong | Si-O-C stretching |
| ~ 960 | Medium | Si-OH stretching (from hydrolysis) |
| ~ 780 | Medium | Si-C stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 264.4.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of the compound. While specific data for this compound is not widely published, the expected thermal behavior can be inferred from similar silane coupling agents.
Thermogravimetric Analysis (TGA): TGA is expected to show a multi-stage decomposition. An initial weight loss below 200°C would correspond to the loss of volatile components. The main decomposition of the organic moiety (propylurea group) would likely occur between 200°C and 500°C, followed by the condensation of silanol groups at higher temperatures, leaving a stable silica residue.
Differential Scanning Calorimetry (DSC): DSC analysis would reveal endothermic and exothermic transitions. An endothermic peak corresponding to the boiling point would be observed. The decomposition processes identified by TGA would likely be associated with exothermic peaks in the DSC thermogram.
Characterization Workflow
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis via the reaction of 3-aminopropyltriethoxysilane with urea is a robust and scalable method. A comprehensive suite of analytical techniques, including NMR, FTIR, mass spectrometry, and thermal analysis, is essential for confirming the structure, purity, and stability of the synthesized product. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important organosilane coupling agent. Further research can focus on optimizing the synthesis process and exploring novel applications of this versatile compound.
References
N-(Triethoxysilylpropyl)urea CAS number 23779-32-0 properties
An In-depth Technical Guide to N-(Triethoxysilylpropyl)urea
CAS Number: 23779-32-0 Synonyms: 3-Ureidopropyltriethoxysilane, γ-Ureidopropyltriethoxysilane
Introduction
This compound is a bifunctional organosilane that serves as a versatile coupling agent and adhesion promoter in materials science.[1] Its unique molecular structure, featuring a hydrolyzable triethoxysilyl group and a polar urea functional group, allows it to form stable covalent bonds with inorganic substrates while also interacting with organic polymer matrices.[1][2] This dual reactivity makes it an indispensable component in the formulation of high-performance composites, adhesives, sealants, and coatings, where it significantly enhances interfacial adhesion, mechanical properties, and moisture resistance.[2][3]
This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, applications, and safety information for this compound. It is intended for researchers, scientists, and professionals in materials science and chemical engineering. While the audience was specified to include drug development professionals, it is important to clarify that this compound's primary applications are in materials science rather than pharmaceuticals.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. The data represents a consolidation of values from various sources; where discrepancies exist, a range is provided.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₄N₂O₄Si | [4] |
| Molecular Weight | 264.39 g/mol | [4] |
| Appearance | Colorless to almost colorless, clear liquid | [3] |
| Melting Point | -97 °C | [3][5] |
| Boiling Point | 286 - 305.1 °C (at 760 mmHg) | [3][5] |
| Density | 0.91 - 1.024 g/mL (at 25 °C) | [3] |
| Refractive Index | 1.39 - 1.451 (at 20 °C) | [3][5] |
| Flash Point | 14.4 °C (58 °F) | [3][5] |
| Water Solubility | 7 g/L (at 20 °C); reacts slowly with water | [3] |
| Solubility | Soluble in alcohols | [3] |
| Vapor Pressure | 0.003 Pa (at 25 °C) | [3] |
| Thermal Stability | Stable up to 120 °C; gradual degradation above this temperature. | [6] |
Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, based on its molecular structure, the following table outlines the expected characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These ranges are valuable for confirming the presence of key functional groups during synthesis or quality control.
| Spectroscopy | Functional Group | Expected Characteristic Signal |
| FTIR | N-H Stretch (Urea) | 3300 - 3500 cm⁻¹ (broad) |
| C-H Stretch (Alkyl) | 2850 - 2970 cm⁻¹ | |
| C=O Stretch (Urea) | 1630 - 1680 cm⁻¹ (Amide I) | |
| N-H Bend (Urea) | 1550 - 1640 cm⁻¹ (Amide II) | |
| Si-O-C Stretch | 1080 - 1190 cm⁻¹ (strong, broad) | |
| Si-C Stretch | 750 - 850 cm⁻¹ | |
| ¹H NMR | -NH₂ (Urea) | 5.0 - 6.0 ppm (broad singlet) |
| -NH- (Urea) | 5.5 - 6.5 ppm (broad triplet) | |
| O-CH₂ -CH₃ (Ethoxy) | 3.8 - 3.9 ppm (quartet) | |
| N-CH₂ - (Propyl) | 3.0 - 3.2 ppm (quartet) | |
| -CH₂-CH₂ -CH₂- (Propyl) | 1.5 - 1.7 ppm (multiplet) | |
| O-CH₂-CH₃ (Ethoxy) | 1.2 - 1.3 ppm (triplet) | |
| Si-CH₂ - (Propyl) | 0.6 - 0.8 ppm (triplet) | |
| ¹³C NMR | C =O (Urea) | 158 - 162 ppm |
| O-C H₂-CH₃ (Ethoxy) | 58 - 60 ppm | |
| N-C H₂- (Propyl) | 43 - 45 ppm | |
| -CH₂-C H₂-CH₂- (Propyl) | 22 - 24 ppm | |
| O-CH₂-C H₃ (Ethoxy) | 18 - 20 ppm | |
| Si-C H₂- (Propyl) | 7 - 9 ppm |
Chemical Reactivity and Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual chemical nature.
-
Hydrolysis of Triethoxysilyl Groups: In the presence of water, the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often catalyzed by acids or bases.
-
Condensation and Covalent Bonding: The newly formed silanol groups are highly reactive and can condense in two primary ways:
-
With hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent Si-O-Substrate bonds.
-
With other silanol groups (from adjacent molecules), forming a cross-linked, durable siloxane network (Si-O-Si) on the substrate surface.
-
-
Interaction with Organic Polymers: The ureidopropyl end of the molecule, with its polar urea group, is designed to interact with the organic polymer matrix. This interaction occurs through hydrogen bonding and physical entanglement, ensuring good compatibility and efficient stress transfer from the polymer to the inorganic filler.
This mechanism effectively creates a chemical bridge at the interface of the inorganic and organic phases, which is fundamental to its function as an adhesion promoter.
Applications
This compound is utilized in a wide range of industries to improve material performance.
-
Adhesives and Sealants: It acts as an adhesion promoter, enhancing the bond between the sealant/adhesive and inorganic surfaces like glass, metal, and ceramics.[3]
-
Composite Materials: As a coupling agent, it improves the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica, clay) and polymer matrices (e.g., epoxy, polyurethane, phenolic resins), leading to enhanced mechanical properties such as flexural and tensile strength.[1][3]
-
Paints and Coatings: It improves the adhesion of coatings to metallic and mineral substrates, which enhances durability and corrosion resistance.[3]
-
Surface Modification: Used for the surface treatment of inorganic powders and fillers to improve their dispersion in polymer matrices and reduce viscosity during processing.[3]
-
Foundry Resins: It is added to phenolic, furan, and melamine resins used in foundry applications to increase the strength of sand molds and cores.[1]
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
This protocol details a common application: the surface modification of silica nanoparticles (SNPs) to introduce urea functional groups. This process enhances their utility, for example, as carriers in biomedical applications by improving hydrogen bonding capabilities.[7] The procedure involves two main stages: the synthesis of bare silica nanoparticles via the Stöber method, followed by the post-grafting of the urea-silane onto their surface.[7]
Stage 1: Synthesis of Bare Silica Nanoparticles (Stöber Method)
-
Preparation: In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide (28-30%).[7]
-
Mixing: Place the flask on a magnetic stirrer and mix the solution at 500 rpm for 15 minutes at room temperature to ensure homogeneity.[7]
-
Reaction Initiation: Rapidly add 5.0 mL of tetraethyl orthosilicate (TEOS) to the stirring solution.[7]
-
Particle Formation: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will gradually turn into a milky white suspension as the silica nanoparticles form.[7]
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Collect the nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant and wash the particles by repeatedly re-dispersing them in absolute ethanol and centrifuging again. Repeat this wash cycle three times.[7]
-
Dry the purified silica nanoparticles in a vacuum oven at 60 °C overnight.
-
Stage 2: Surface Functionalization with this compound
-
Dispersion: Add 1.0 g of the dried, bare silica nanoparticles to 100 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a reflux condenser.[7]
-
Homogenization: Sonicate the mixture for 20 minutes to create a fine, homogeneous dispersion of the nanoparticles.[7]
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere and begin stirring.
-
Silane Addition: In a separate container, dissolve 0.5 g of this compound in 20 mL of anhydrous toluene. Add this solution dropwise to the silica suspension.[7]
-
Grafting Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12 hours with continuous stirring under the nitrogen atmosphere.[7]
-
Purification of Functionalized SNPs:
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).[7]
-
To remove unreacted silane, wash the particles by re-dispersing them in fresh anhydrous toluene and centrifuging. Repeat three times.[7]
-
Perform two additional wash cycles using absolute ethanol.[7]
-
-
Final Product: Dry the final product (urea-functionalized silica nanoparticles) in a vacuum oven at 60 °C overnight. Store the resulting white powder in a desiccator.[7]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as flammable and toxic.[3]
| Safety Aspect | Information | Reference(s) |
| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H360: May damage fertility or the unborn child. H370: Causes damage to organs. H372: Causes damage to organs through prolonged or repeated exposure. | [3] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P311: IF exposed or concerned: Call a POISON CENTER or doctor/physician. P403+P235: Store in a well-ventilated place. Keep cool. | [3] |
| Handling | Handle in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Keep away from sources of ignition. It is moisture-sensitive. | [8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon). | [8] |
Conclusion
This compound (CAS 23779-32-0) is a high-performance silane coupling agent with a well-defined mechanism of action that enables it to significantly improve the properties of composite materials. By forming a durable, covalent bridge between inorganic surfaces and organic polymers, it enhances adhesion, mechanical strength, and environmental resistance. Understanding its physicochemical properties, reactivity, and proper handling is crucial for its effective and safe application in the development of advanced materials across numerous industries.
References
- 1. SiSiB® PC2520 3 ureidopropyltriethoxysilane, CAS 23779 32 0 [sinosil.com]
- 2. epfl.ch [epfl.ch]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 6. UREIDOPROPYLTRIMETHOXYSILANE | [gelest.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(Triethoxysilylpropyl)urea as a Coupling Agent
Introduction
N-(Triethoxysilylpropyl)urea, also known as 3-Ureidopropyltriethoxysilane (CAS No. 23779-32-0), is a bifunctional organosilane that serves as a high-performance coupling agent and adhesion promoter.[1] Its unique molecular architecture allows it to form a durable chemical bridge between inorganic substrates (e.g., glass, metals, silica) and organic polymers (e.g., epoxies, polyurethanes, acrylics).[2][3] This guide provides a detailed technical overview of its core mechanism of action, supported by quantitative performance data, experimental protocols, and visualizations of the chemical processes involved.
Core Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual-reactivity, enabled by its two distinct functional groups: an inorganic-reactive triethoxysilyl group and an organic-reactive urea group. The overall mechanism can be described in a three-step process: hydrolysis, condensation and interfacial bonding, and interaction with the organic matrix.
Step 1: Hydrolysis of the Triethoxysilyl Group
The initial step in the coupling mechanism is the hydrolysis of the three ethoxy groups (-OC₂H₅) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing ethanol as a byproduct.[4][5] This reaction is typically catalyzed by adjusting the pH of the aqueous solution to a slightly acidic condition (pH 4.5-5.5).[6] The hydrolysis rate constants for triethoxysilane compounds can range from 0.003 to 0.1 min⁻¹, with half-lives of 30-60 minutes in neutral aqueous media at room temperature.[4]
Figure 1: Hydrolysis of this compound.
Step 2: Condensation and Interfacial Bonding
The newly formed, highly reactive silanol groups (-Si-OH) can then undergo two types of condensation reactions:
-
Bonding to Inorganic Substrates: The silanol groups readily react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides. This forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the coupling agent onto the inorganic surface.[1]
-
Self-Condensation: Adjacent silanol groups can condense with each other to form a cross-linked, durable polysiloxane network (Si-O-Si) at the interface. This network enhances the cohesive strength and hydrolytic stability of the interfacial layer.[6]
These condensation reactions release water as a byproduct and are promoted by drying or curing at elevated temperatures.
Figure 2: Condensation and bonding to an inorganic substrate.
Step 3: Interaction with Organic Matrix
The urea functional group (-NH-CO-NH₂) extends away from the inorganic surface, providing a reactive and compatible interface for the organic polymer matrix. The primary interaction mechanism is through the formation of hydrogen bonds. The nitrogen atoms of the urea group act as hydrogen donors, while the carbonyl oxygen acts as an acceptor.[3] This strong intermolecular bonding improves wetting, enhances compatibility, and allows for efficient stress transfer between the polymer matrix and the inorganic substrate, which is crucial for improving the mechanical properties of the final composite material.[1]
Figure 3: Interaction of the ureido group with a polymer matrix.
Quantitative Performance Data
The application of this compound significantly enhances the interfacial properties of composite materials. The following tables summarize typical performance improvements.
Table 1: Enhancement of Adhesion and Mechanical Strength
This table presents representative data on the improvement of shear bond strength in polymer composites after surface treatment of the inorganic component with a ureido-silane coupling agent.
| System Configuration | Substrate/Filler | Polymer Matrix | Shear Bond Strength (MPa) | Improvement (%) |
| Control (Untreated) | Glass Fiber | Epoxy Resin | 18.5 ± 2.1 | - |
| Treated (Ureido-Silane) | Glass Fiber | Epoxy Resin | 25.9 ± 2.5 | ~40%[4] |
| Control (Untreated) | Aged Composite | Repair Composite | 10.2 ± 1.5 | - |
| Treated (Silane Primer) | Aged Composite | Repair Composite | 15.9 ± 1.8 | ~56%[7] |
Note: Data are representative values compiled from studies on ureido-silanes and general silane coupling agents to illustrate typical performance enhancement.[4][7]
Table 2: Surface Energy Modification
This table shows the typical effect of silane treatment on the wettability of an inorganic substrate, as measured by the static water contact angle. A lower contact angle indicates higher surface energy and better wettability.
| Substrate | Surface Treatment | Water Contact Angle (°) | Change in Wettability |
| Glass Slide | Untreated (Cleaned) | 45° ± 3° | Moderately Hydrophilic |
| Glass Slide | Treated with this compound | < 20° | Significantly More Hydrophilic |
| Aluminum | Untreated (Cleaned) | 85° ± 5° | Hydrophobic |
| Aluminum | Treated with this compound | ~ 40° ± 4° | Significantly More Hydrophilic |
Note: Values are illustrative based on typical results of plasma and silane treatments on common substrates. The ureido group generally increases surface hydrophilicity.[8][9][10]
Experimental Protocols
Protocol for Surface Treatment of Inorganic Substrates
This protocol details a standard method for applying this compound to a substrate like glass or metal from an aqueous alcohol solution.
Materials:
-
This compound
-
Ethanol (99%+)
-
Deionized Water
-
Acetic Acid (Glacial)
-
Substrates (e.g., glass slides, silica filler)
-
Beakers, magnetic stirrer, pipettes
-
Ultrasonic bath
-
Oven
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate surfaces to remove organic contaminants.
-
Sonicate the substrates in acetone, followed by ethanol, and finally deionized water for 15 minutes each.[11]
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water and ensure the presence of surface hydroxyl groups.[11]
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution. For example, for 100 mL of solvent, mix 95 mL of ethanol and 5 mL of deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid. This acidic environment catalyzes the hydrolysis of the silane.
-
With vigorous stirring, slowly add this compound to the solvent to achieve a final concentration of 1-2% (w/v).
-
Continue stirring for 30-60 minutes to allow for complete hydrolysis and the formation of silanol groups.[4] The solution should be used within a few hours of preparation.
-
-
Application:
-
For Flat Substrates (e.g., slides): Immerse the cleaned, dry substrates into the silane solution for 2-3 minutes.
-
For Fillers (e.g., powders): Disperse the filler into the silane solution and stir vigorously for 10-15 minutes to ensure uniform coating.
-
Remove the substrates or filter the filler from the solution.
-
Briefly rinse with pure ethanol to remove any excess, unreacted silane.
-
-
Curing:
-
Air dry the treated substrates for 5-10 minutes to allow the solvent to evaporate.
-
Cure the substrates in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation reaction, forming covalent bonds with the substrate and a cross-linked siloxane network.
-
Alternatively, curing can be done at room temperature for 24 hours.
-
Figure 4: Experimental workflow for silane surface treatment.
Protocol for Shear Bond Strength Testing
This protocol outlines a method to quantify the improvement in adhesion.
Methodology:
-
Specimen Preparation:
-
Prepare substrate blocks (e.g., metal, aged composite) and treat half of them according to the protocol in section 4.1 (Treated Group). The other half remains untreated (Control Group).[12]
-
Place a cylindrical mold (e.g., 4 mm diameter) onto the prepared surface.
-
Apply the organic polymer (e.g., repair composite, adhesive) into the mold in increments, curing each increment according to manufacturer instructions.[12]
-
Store the repaired specimens in distilled water at 37°C for 24 hours before testing.[7]
-
-
Mechanical Testing:
-
Mount the specimen in a universal testing machine.
-
Apply a shear load to the interface at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[7]
-
Record the maximum load at failure (in Newtons).
-
-
Calculation:
-
Calculate the shear bond strength (in Megapascals, MPa) by dividing the maximum load (N) by the bonded cross-sectional area (mm²).
-
Compare the mean shear bond strength of the Treated Group to the Control Group.
-
Conclusion
This compound is a highly effective and versatile coupling agent that significantly enhances the interfacial adhesion and durability of composite materials. Its mechanism of action is a well-defined, multi-step process involving hydrolysis of its triethoxysilyl group to form reactive silanols, followed by condensation to form robust covalent bonds with inorganic surfaces. The outward-facing urea group then interacts strongly with the organic polymer matrix via hydrogen bonding. This dual functionality creates a strong, stable, and hydrolytically resistant interface, leading to quantifiable improvements in mechanical strength and surface properties. The experimental protocols provided herein offer a reliable framework for the successful application and evaluation of this powerful adhesion promoter in research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ureido silanes, Ureido silanes coupling agents-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 4. Buy this compound | 116912-64-2 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 8. Enhanced Wetting and Adhesive Properties by Atmospheric Pressure Plasma Surface Treatment Methods and Investigation Processes on the Influencing Parameters on HIPS Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolinscientific.com [biolinscientific.com]
- 10. brighton-science.com [brighton-science.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of N-(Triethoxysilylpropyl)urea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(Triethoxysilylpropyl)urea, a versatile organosilane coupling agent. Due to the limited availability of published, experimentally-verified spectra for this specific compound, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of the spectroscopic properties of this molecule.
Introduction
This compound, with the chemical formula C₁₀H₂₄N₂O₄Si, is a bifunctional molecule that combines the reactivity of a urea group with the inorganic surface affinity of a triethoxysilyl group.[1] This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it a valuable component in adhesives, sealants, coatings, and composite materials. A thorough understanding of its spectroscopic signature is crucial for its synthesis, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including various urea derivatives and alkyltriethoxysilanes.
Predicted ¹H NMR Data (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) for this compound are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-O-CH₂-CH₃ | 3.75 - 3.90 | Quartet | 6H |
| Si-O-CH₂-CH₃ | 1.15 - 1.25 | Triplet | 9H |
| Si-CH₂-CH₂-CH₂-NH | 0.60 - 0.75 | Triplet | 2H |
| Si-CH₂-CH₂-CH₂-NH | 1.50 - 1.65 | Multiplet | 2H |
| Si-CH₂-CH₂-CH₂-NH | 3.05 - 3.20 | Multiplet | 2H |
| -NH-C(O)-NH₂ | 5.50 - 6.50 | Broad Singlet | 1H |
| -NH-C(O)-NH₂ | 4.50 - 5.50 | Broad Singlet | 2H |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimentally determined data.
Predicted ¹³C NMR Data (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are outlined in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-O-C H₂-CH₃ | 58.0 - 59.0 |
| Si-O-CH₂-C H₃ | 18.0 - 19.0 |
| Si-C H₂-CH₂-CH₂-NH | 7.0 - 8.0 |
| Si-CH₂-C H₂-CH₂-NH | 22.0 - 23.0 |
| Si-CH₂-CH₂-C H₂-NH | 43.0 - 44.0 |
| -NH-C (O)-NH₂ | 158.0 - 160.0 |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimentally determined data.
Predicted ²⁹Si NMR Data (Silicon-29 Nuclear Magnetic Resonance)
²⁹Si NMR spectroscopy is particularly useful for characterizing organosilicon compounds. For this compound, a single resonance is expected for the silicon atom of the triethoxysilyl group.
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound
| Silicon Atom | Predicted Chemical Shift (δ, ppm) |
| Si (OCH₂CH₃)₃ | -45.0 to -50.0 |
Disclaimer: This is a predicted value based on analogous compounds and may vary from experimentally determined data.
Predicted IR Data (Infrared Spectroscopy)
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Urea) | 3450 - 3200 | Broad |
| C-H Stretch (Alkyl) | 2975 - 2880 | Sharp |
| C=O Stretch (Urea, Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Urea, Amide II) | 1640 - 1590 | Medium |
| Si-O-C Stretch | 1100 - 1000 | Strong, Broad |
| Si-C Stretch | 800 - 750 | Medium |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimentally determined data.
Experimental Protocols
The following are general protocols for acquiring NMR and IR spectra of organosilane compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
²⁹Si NMR Acquisition: Acquire the spectrum using a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance the signal. A relaxation agent may be added to shorten the long relaxation times of silicon nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Thermal stability and degradation profile of N-(Triethoxysilylpropyl)urea
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(Triethoxysilylpropyl)urea
For researchers, scientists, and drug development professionals, understanding the thermal stability and degradation profile of this compound is crucial for its application in various formulations. This technical guide provides a comprehensive overview of its thermal behavior, drawing upon available data and analysis of analogous compounds.
Thermal Stability Overview
This compound is a silane coupling agent known for its ability to form stable bonds between organic and inorganic materials.[1] Its thermal stability is a key factor in determining the performance and longevity of materials in which it is incorporated.[2] Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to assess its thermal stability.[2]
Studies indicate that this compound exhibits excellent thermal stability up to 120°C.[3] Beyond this temperature, it undergoes a multi-stage degradation process.
Quantitative Thermal Degradation Data
While specific quantitative TGA/DSC data for pure this compound is limited in publicly available literature, the thermal decomposition profile can be estimated based on data from analogous compounds such as N,N-Bis(3-trimethoxysilylpropyl)urea and modified materials containing ureido-silanes.[2] The following table summarizes the expected thermal decomposition stages.
| Temperature Range (°C) | Mass Loss (%) | Description of Degradation Stage |
| < 120 | Minimal | Initial loss of moisture and other volatile components. The compound is generally stable.[3] |
| 120 - 250 | 5 - 10 | Intermediate degradation with the evolution of ethanol from ongoing hydrolysis and loss of water from silanol condensation. The urea moiety begins to show signs of instability.[3] |
| 250 - 400 | Significant | Decomposition of the organic urea linkage. This is a major weight loss region.[2] |
| 300 - 500 | Significant | Degradation of the propyl chains connecting the silicon atom to the urea group.[2] |
| > 400 | Gradual | Condensation of silanol groups to form a stable silica-like residue.[2] |
Degradation Profile and Pathway
The thermal degradation of this compound is a complex process involving several stages.
-
Initial Stage: At lower temperatures (below 120°C), the compound is relatively stable, with minor weight loss attributable to the release of adsorbed moisture or volatile impurities.[3]
-
Intermediate Degradation: Between 120°C and 250°C, further weight loss is observed.[3] This is likely due to the continued hydrolysis of the triethoxysilyl groups, leading to the release of ethanol, and the subsequent condensation of the resulting silanol groups, which releases water.[3]
-
Urea Moiety Decomposition: The urea linkage is a critical point for thermal degradation. The decomposition of monosubstituted ureas typically begins to occur above 200°C.[3] The thermal decomposition of urea itself is known to proceed through the formation of isocyanic acid and ammonia.[4][5][6] This process is expected to be a major contributor to weight loss in the 250-400°C range.
-
Propyl Chain Scission: Following the decomposition of the urea group, the propyl chains that link the urea and silyl moieties degrade at approximately 300-500°C.[2]
-
Formation of Silica Residue: At temperatures above 400°C, the condensation of silanol groups becomes the predominant process, leading to the formation of a stable inorganic silica-like network.[2]
Below is a diagram illustrating the proposed thermal degradation pathway of the urea linkage.
Caption: Proposed thermal decomposition of the urea linkage.
Experimental Protocols
Detailed experimental methodologies are essential for reproducible thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).[2]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at a starting temperature of 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA thermogram. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions, such as melting and decomposition, by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan.[2] Use an empty, sealed pan as a reference.[2]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[2]
-
Heating Program: Equilibrate the sample at a starting temperature of 0°C.[2] Ramp the temperature from 0°C to 400°C at a constant heating rate of 10°C/min.[2]
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.[2]
-
Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Endothermic peaks may indicate melting, while exothermic peaks are typically associated with decomposition.[2]
Below is a diagram illustrating the experimental workflow for thermal analysis.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This compound demonstrates good thermal stability at temperatures up to 120°C. Its degradation profile is characterized by a multi-step process involving the decomposition of the urea moiety, scission of the propyl chain, and condensation of silanol groups at higher temperatures. A thorough understanding of this thermal behavior, obtained through techniques like TGA and DSC, is essential for optimizing its use in high-performance material applications.
References
An In-depth Technical Guide to the Solubility of N-(Triethoxysilylpropyl)urea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-(Triethoxysilylpropyl)urea, a versatile organosilane compound. Due to its dual functionality, featuring a ureido group and a hydrolyzable triethoxysilyl group, its solubility behavior is critical for its application in coatings, adhesives, surface treatments, and drug delivery systems. This document outlines its known solubility in various organic solvents, provides a general experimental protocol for solubility determination, and visualizes the workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like." The polarity of the solvent and the solute, as well as the potential for hydrogen bonding, are key determinants of miscibility. This compound possesses both a non-polar propyl chain and a more polar ureido group, along with ethoxy groups that can participate in hydrogen bonding, leading to a nuanced solubility profile.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and general chemical principles, the following table summarizes the available qualitative and quantitative information.
| Solvent | Chemical Class | Solubility | Notes |
| Methanol | Alcohol | Soluble / Commercially available as a 40-50% solution.[1][2] | The commercial availability in a high concentration solution indicates high solubility. |
| Ethanol | Alcohol | Soluble.[3] | Generally, silanes show good solubility in alcohols. |
| Propanol | Alcohol | Soluble.[3] | Expected to have similar solubility to other short-chain alcohols. |
| Toluene | Aromatic Hydrocarbon | Soluble.[4] | Silane coupling agents are generally soluble in aromatic solvents. |
| Xylene | Aromatic Hydrocarbon | Soluble. | Similar to toluene, good solubility is expected. |
| Acetone | Ketone | Soluble. | A common polar aprotic solvent in which many silanes dissolve. |
| Ethers (general) | Ether | Soluble.[4] | Good solubility is reported for this class of solvents. |
| Aliphatic Solvents | Hydrocarbon | Soluble.[4] | General solubility is indicated. |
| Hexane | Aliphatic Hydrocarbon | Soluble. | Silanes are noted to have good solubility in hexane. |
| Water | Protic | 7 g/L at 20°C.[3][5] | The compound has limited solubility in water but will undergo hydrolysis over time. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for assessing chemical solubility.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system (or other suitable analytical method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 2-5 minutes.
-
Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) and allow it to equilibrate for a set period (e.g., 24 hours), with intermittent shaking to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification of Dissolved Solute:
-
Dilute the collected supernatant with a known volume of the solvent to a concentration suitable for the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound CAS#: 23779-32-0 [m.chemicalbook.com]
- 4. 3-Ureidopropyltriethoxysilane(50% in Methanol)-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 5. chemicalbook.com [chemicalbook.com]
N-(Triethoxysilylpropyl)urea safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for N-(Triethoxysilylpropyl)urea (CAS No. 23779-32-0). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and safe handling practices.
Chemical Identification and Properties
This compound is a bifunctional organosilane that contains a urea functional group and hydrolyzable ethoxysilyl groups. It is commonly used as a coupling agent and surface modifier in various industrial applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H24N2O4Si | [1][2] |
| Molecular Weight | 264.39 g/mol | [1][2] |
| CAS Number | 23779-32-0 | [1][2] |
| EC Number | 245-876-7 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Odor | Alcohol-like | [2] |
| Density | 0.91 - 0.92 g/mL at 25 °C | [2] |
| Melting Point | -97 °C | [2] |
| Boiling Point | 305.1 ± 34.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 58 °F (often sold in a methanol solution with a lower flash point) | [2] |
| Water Solubility | 7 g/L at 20°C (Reacts slowly with water) | [2] |
| LogP | 1.3 at 20℃ | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazards are summarized in the table below. It is important to note that this chemical is often supplied as a solution in methanol, which contributes significantly to the overall hazard profile, particularly flammability and toxicity.
Table 2: GHS Classification of this compound (often in Methanol Solution)
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | 🔥 |
| Acute Toxicity (Oral) | - | H302: Harmful if swallowed | ❗ |
| Skin Irritation | 2 | H315: Causes skin irritation | ❗ |
| Eye Irritation | 2A | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | ❗ |
| Specific Target Organ Toxicity - Single Exposure | 1 | H370: Causes damage to organs | ☣️ |
| Reproductive Toxicity | - | H360: May damage fertility or the unborn child | ☣️ |
| Specific Target Organ Toxicity - Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure | ☣️ |
Note: The GHS classification can vary slightly between suppliers and depends on the concentration of this compound and the solvent used.
Toxicological and Ecotoxicological Data
The available toxicological data for this compound is limited. The ecotoxicological data suggests a low level of toxicity to aquatic organisms.
Table 3: Toxicological Data
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | Harmful if swallowed (as a solution in methanol) | Data not specific to the pure substance | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | Data not specific to the pure substance | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Data not specific to the pure substance | [3] |
| Germ Cell Mutagenicity | No data available | - | [4] |
| Carcinogenicity | No data available | - | [4] |
| Reproductive Toxicity | No data available | - | [4] |
Table 4: Ecotoxicological Data
| Endpoint | Result | Species | Duration | Reference |
| Toxicity to fish | LC50 > 100 mg/L | Cyprinus carpio (Carp) | 96 h | [4] |
| Toxicity to daphnia | EC50 > 100 mg/L | Daphnia magna | 48 h | [4] |
| Toxicity to algae | EC50 > 220 mg/L | Pseudokirchneriella subcapitata | 72 h | [4] |
| Toxicity to microorganisms | NOEC ≥ 284 mg/L | Activated sludge | 30 min | [4] |
Experimental Protocols
Skin Irritation
The assessment of skin irritation is likely conducted following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .
-
In Vivo (OECD 404): A single dose of the test substance is applied to the shaved skin of an experimental animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and the substance is classified based on the mean scores.
-
In Vitro (OECD 439): This method uses a reconstructed human epidermis model. The test substance is applied topically to the tissue surface. After a defined exposure and post-incubation period, cell viability is measured (e.g., using an MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
Eye Irritation
For eye irritation, OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard in vivo method.
-
A single dose of the substance is instilled into the conjunctival sac of one eye of an experimental animal (usually a rabbit). The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at regular intervals after instillation. The substance is classified based on the severity and reversibility of the observed effects.
Acute Aquatic Toxicity
The ecotoxicological data for fish would typically be generated following OECD Test Guideline 203 (Fish, Acute Toxicity Test) .
-
Fish (e.g., zebrafish, rainbow trout, or carp) are exposed to the test substance in a static or semi-static system for 96 hours. The concentrations that cause mortality in 50% of the test population (LC50) at various time points are determined.
Signaling Pathways and Mechanism of Toxicity
There is no publicly available information detailing specific signaling pathways or the precise molecular mechanisms of toxicity for this compound. The irritant effects are likely due to the reactivity of the silane and its hydrolysis products with biological macromolecules on the skin and in the eyes. In its methanol solution, the toxicity profile is also heavily influenced by the known toxic effects of methanol, which can cause damage to the optic nerve and central nervous system. The triethoxysilyl group can hydrolyze in the presence of water to form ethanol and silanols, which can then condense.
Handling Precautions and Personal Protective Equipment
Safe handling of this compound is crucial to prevent exposure and adverse health effects. The following precautions should be strictly followed.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[5]
-
Use non-sparking tools and explosion-proof equipment, especially when handling solutions in flammable solvents like methanol.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this chemical.
Handling and Storage
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[2]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[7]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]
This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.
References
- 1. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 116912-64-2 [smolecule.com]
- 3. oecd.org [oecd.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound - Pharos [pharos.habitablefuture.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ureido-Functional Silanes: A Technical Guide to Their Discovery, Development, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureido-functional silanes are a class of organosilicon compounds that serve as critical molecular bridges between organic and inorganic materials.[1][2][3] Their bifunctional nature, possessing a reactive ureido group and hydrolyzable alkoxy or acyloxy groups on the silicon atom, allows them to form stable covalent bonds with both organic polymers and inorganic substrates. This unique characteristic has led to their widespread use as adhesion promoters, coupling agents, and surface modifiers in a variety of high-performance applications, from advanced composites and sealants to emerging biomedical technologies. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of ureido-functional silanes, detailed experimental protocols, quantitative performance data, and their mechanisms of action.
Discovery and Historical Development
The genesis of ureido-functional silanes is rooted in the broader development of organofunctional silanes, which began in the 1940s with the advent of fiberglass-reinforced plastics.[4] Researchers at the time sought to address the poor hydrolytic stability of the interface between the glass fibers and the polymer matrix, which led to a significant loss of mechanical strength in the presence of moisture.
A pivotal figure in this field was Dr. Edwin P. Plueddemann of Dow Corning.[5] His systematic research in the 1950s on various organofunctional silanes laid the groundwork for understanding their coupling mechanisms.[5] Plueddemann's work established the "chemical bonding theory," which posits that silane coupling agents form covalent bonds with both the inorganic reinforcement and the organic resin, creating a durable link at the interface.
While the broader class of aminosilanes was developed early on, the specific focus on ureido-functional silanes appears to have emerged in the late 1960s. A key milestone in their development is a 1972 patent granted to Union Carbide Corporation for "Urea silicon product and the preparation thereof," which was filed in 1968. This patent described the synthesis of ureido-functional silanes by reacting an aminosilane with urea, a method that remains a primary route for their production today.
The primary advantages of ureido-functional silanes over their aminosilane precursors include their enhanced thermal and hydrolytic stability and their non-yellowing nature.[2] The ureido group is less basic than the amino group, which can be beneficial in certain polymer systems.[2] These properties have led to their widespread adoption in demanding applications where long-term durability is critical.
dot
Caption: Historical timeline of the development of ureido-functional silanes.
Synthesis of Ureido-Functional Silanes
The most common method for synthesizing ureido-functional silanes involves the reaction of an amino-functional silane with urea.[4] This reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by the elimination of ammonia. The reaction can be carried out with or without a solvent.
dot
References
- 1. Iron Oxide Nanoparticles with Supramolecular Ureido-Pyrimidinone Coating for Antimicrobial Peptide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ureido Silanes as adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 3. Ureido silanes, Ureido silanes coupling agents-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 4. Ureido Silanes [osisilicones.com]
- 5. pure.ul.ie [pure.ul.ie]
Methodological & Application
Application Notes and Protocols for N-(Triethoxysilylpropyl)urea Surface Functionalization of Glass Slides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of glass slides is a critical step in a wide range of biomedical and biotechnological applications, including cell culture, microarray technology, and biosensor development. The modification of glass surfaces with organosilanes, such as N-(Triethoxysilylpropyl)urea, provides a robust method for introducing specific functional groups. The urea group, in particular, offers the ability to form strong hydrogen bonds, enhancing the immobilization of biomolecules.[1] This document provides a detailed protocol for the surface functionalization of glass slides using this compound, along with methods for characterization and a summary of expected quantitative data.
Data Presentation
The successful functionalization of glass slides with this compound can be verified through various surface analysis techniques. The following table summarizes typical quantitative data obtained before and after the functionalization process.
| Parameter | Before Functionalization (Cleaned Glass) | After this compound Functionalization | Characterization Technique |
| Water Contact Angle | ~5° - 20° | ~30° - 60° | Contact Angle Goniometry |
| Surface Elemental Composition (Atomic %) | Si: ~30%, O: ~60%, Na, Ca, etc.: Trace | C: ~40-50%, N: ~5-10%, O: ~25-35%, Si: ~15-25% | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | < 0.5 nm | 0.5 - 2.0 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
This section details the step-by-step procedures for cleaning glass slides, functionalizing them with this compound, and characterizing the modified surface.
Glass Slide Cleaning Protocol
A thorough cleaning of the glass slides is paramount for achieving a uniform silane layer.
Materials:
-
Glass microscope slides
-
Detergent (e.g., Alconox or similar)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Nitrogen gas or filtered air
-
Sonicator
-
Oven
Procedure:
-
Place the glass slides in a slide rack.
-
Sonicate the slides in a solution of detergent in DI water for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Sonicate the slides in DI water for 15 minutes.
-
Sonicate the slides in acetone for 15 minutes.
-
Sonicate the slides in isopropyl alcohol for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Dry the slides under a stream of nitrogen gas or filtered air.
-
Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure complete removal of any residual water.
This compound Functionalization Protocol
This protocol describes the liquid-phase deposition of this compound.
Materials:
-
Cleaned, dry glass slides
-
This compound (CAS 23779-32-0)
-
Anhydrous Toluene (or another suitable anhydrous solvent like ethanol)
-
Staining jars or beakers
-
Nitrogen gas
-
Oven
Procedure:
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned, dry glass slides in a slide rack and immerse them in the silane solution. It is crucial to perform this step in a dry, inert atmosphere (e.g., under a nitrogen blanket) to minimize water-induced polymerization of the silane in solution.
-
Allow the slides to react for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110-120°C for 1 hour to promote the formation of covalent bonds between the silane and the glass surface.
-
Allow the slides to cool to room temperature before use. Store the functionalized slides in a desiccator to prevent moisture contamination.
Surface Characterization Protocols
Principle: The water contact angle is a measure of the hydrophobicity of a surface. A clean glass surface is highly hydrophilic (low contact angle), while a silanized surface will be more hydrophobic (higher contact angle).
Procedure:
-
Place a functionalized glass slide on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Repeat the measurement at multiple locations on the slide to ensure uniformity.
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. Successful functionalization will be indicated by the appearance of nitrogen (N1s) and an increase in the carbon (C1s) signal.
Procedure:
-
Place a functionalized glass slide in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for C1s, N1s, O1s, and Si2p regions to determine the chemical states and quantify the elemental composition.
Principle: AFM provides topographical information about a surface at the nanoscale. It can be used to assess the uniformity and roughness of the silane layer.
Procedure:
-
Mount a functionalized glass slide onto an AFM sample holder.
-
Engage the AFM tip with the surface and scan a representative area (e.g., 1 µm x 1 µm).
-
Analyze the resulting image to determine the root-mean-square (RMS) roughness and identify any large aggregates or defects in the coating.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular interactions involved in the surface functionalization process.
References
Application Notes and Protocols: A Step-by-Step Guide for Using N-(Triethoxysilylpropyl)urea in Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of urea-functionalized silica nanoparticles using N-(Triethoxysilylpropyl)urea via the sol-gel method. The protocols detailed below are designed to be adaptable for various research applications, including the development of advanced drug delivery systems, bio-conjugation platforms, and specialized composite materials.
Introduction
Silica nanoparticles (SNPs) are a cornerstone of nanotechnology, prized for their biocompatibility, stability, and the versatility of their surface chemistry. The functionalization of their surface is key to tailoring their properties for specific applications. The introduction of urea groups onto the silica surface using this compound imparts unique characteristics. The urea moiety, capable of forming strong hydrogen bonds, can enhance the loading capacity for certain therapeutic molecules and provides a reactive site for further chemical modifications.
This document outlines a robust two-stage synthesis process. Initially, monodisperse silica nanoparticle cores are synthesized using the well-established Stöber method. Subsequently, these cores are surface-functionalized through a post-grafting reaction with this compound.
Overall Synthesis Workflow
The synthesis is divided into two primary stages: the formation of the silica core and the subsequent surface functionalization with the urea-silane.
Caption: Overall workflow for the synthesis of urea-functionalized silica nanoparticles.
Experimental Protocols
Stage 1: Synthesis of Silica Nanoparticle Cores
This protocol is based on the Stöber method to produce monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, 200 proof)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In the 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on the magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will transition from clear to a milky white suspension, indicating the formation of silica nanoparticles.
Purification of Silica Cores:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication.
-
Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents.
-
After the final wash, either re-disperse the purified silica nanoparticles in 50 mL of absolute ethanol for immediate use in the functionalization step or dry them in an oven at 80°C to obtain a fine white powder.
Stage 2: Surface Functionalization with this compound
This protocol uses a post-grafting method to covalently attach the urea-silane to the surface of the prepared silica nanoparticles.
Materials:
-
Dried, purified silica nanoparticles (from Stage 1)
-
This compound
-
Anhydrous Toluene
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Nitrogen inlet/outlet
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the three-neck flask with a condenser, nitrogen inlet, and a stopper. Ensure all glassware is thoroughly dried.
-
Add 1.0 g of the dried silica nanoparticles to 100 mL of anhydrous toluene in the flask.
-
Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion of the nanoparticles.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Dissolve 0.5 g of this compound in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 12 hours with continuous stirring under the nitrogen atmosphere.
Purification of Urea-Functionalized SNPs:
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).
-
Wash the particles thoroughly by repeated cycles of re-dispersion in fresh anhydrous toluene (three times) and then ethanol (twice) to remove any unreacted or physisorbed silane.
-
Dry the final product, the urea-functionalized silica nanoparticles (Urea-SNPs), in a vacuum oven at 60°C overnight.
-
Store the resulting white powder in a desiccator to prevent moisture absorption.
Chemical Mechanism of Surface Functionalization
The grafting process involves the hydrolysis of the triethoxysilyl groups of this compound to form reactive silanol groups. These silanols then undergo a condensation reaction with the silanol groups present on the surface of the silica nanoparticles, forming stable covalent siloxane (Si-O-Si) bonds.
Caption: Reaction scheme for grafting this compound onto a silica surface.
Data Presentation: Expected Characterization Results
The successful synthesis and functionalization of the silica nanoparticles can be confirmed by a suite of characterization techniques. The following table summarizes the expected outcomes. The values for the bare SNPs are based on the protocol in Stage 1, and the values for the Urea-SNPs are anticipated changes upon successful functionalization.
| Parameter | Technique | Bare SNPs (Expected) | Urea-Functionalized SNPs (Expected) | Purpose |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 150 ± 10 nm | 165 ± 15 nm | To measure particle size and size distribution in solution. An increase indicates a successful surface coating. |
| Surface Charge | Zeta Potential | -45 mV | -25 mV | To assess surface charge. A decrease in the negative charge indicates the masking of surface silanol groups by the silane. |
| Morphology & Core Size | Transmission Electron Microscopy (TEM) | Spherical, ~145 nm | Spherical, ~145 nm | To visualize particle shape, core size, and monodispersity. The core size should remain unchanged post-grafting. |
| Surface Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Broad peak at ~3400 cm⁻¹ (O-H), peak at ~1100 cm⁻¹ (Si-O-Si) | Appearance of peaks at ~1650 cm⁻¹ (C=O, amide I) and ~1560 cm⁻¹ (N-H, amide II) | To confirm the presence of urea functional groups on the nanoparticle surface. |
| Thermal Stability & Grafting Density | Thermogravimetric Analysis (TGA) | Weight loss corresponding to dehydroxylation of silanol groups | Additional weight loss step corresponding to the decomposition of the organic urea-propyl chains | To quantify the amount of organic material grafted onto the silica surface. |
Applications in Drug Development
Urea-functionalized silica nanoparticles offer several advantages for drug development professionals:
-
Controlled Release Matrices: The porous nature of the silica core, combined with the hydrogen-bonding capability of the surface urea groups, can be tailored to control the diffusion and release of encapsulated drug molecules.
-
Enhanced Drug Loading: The urea groups can increase the loading capacity of drugs that are capable of forming hydrogen bonds.
-
Biocompatible Coatings: These hybrid materials can be used to create biocompatible coatings on medical implants, potentially improving their integration with biological tissues.
-
Targeted Drug Delivery: The primary amine in the urea moiety can serve as a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), enabling the development of targeted drug delivery systems. This allows for the specific delivery of therapeutic agents to diseased cells, minimizing off-target side effects.
Application Notes: N-(Triethoxysilylpropyl)urea for Surface Modification of Silica Nanoparticles
Introduction
Silica nanoparticles (SNPs), particularly mesoporous silica nanoparticles (MSNs), are exceptional candidates for advanced drug delivery systems due to their high biocompatibility, thermal stability, and large surface area.[1][2] Their surfaces are rich in silanol (Si-OH) groups, which can be easily functionalized to alter their physicochemical properties and attach therapeutic molecules.[1][3]
The modification of silica surfaces with N-(Triethoxysilylpropyl)urea, hereafter referred to as UPTES, imparts unique properties beneficial for biomedical applications. The terminal urea group is a key feature, as it can form strong hydrogen bonds, which may enhance the loading capacity of specific drugs and biomolecules.[4][5] This functionalization is achieved through a covalent post-grafting method where the triethoxysilyl end of the UPTES molecule hydrolyzes and condenses with the surface silanol groups of the nanoparticles, forming stable siloxane (Si-O-Si) bonds.[4][6]
These application notes provide detailed protocols for the synthesis of silica nanoparticles, their subsequent surface modification with UPTES, and the essential characterization techniques required to verify the functionalization.
Logical Relationship: UPTES Grafting Mechanism
The functionalization process involves the hydrolysis of the ethoxy groups on the UPTES molecule to form reactive silanols, followed by condensation with the silanol groups present on the silica nanoparticle surface.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles using the well-established Stöber method.[2][4]
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)[4]
-
Ethanol (Absolute, 200 proof)[4]
-
Ammonium Hydroxide (28-30% NH₃ basis)[4]
-
Deionized (DI) Water[4]
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.[4]
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure homogeneity.[4]
-
Rapidly add 5.0 mL of TEOS to the stirring solution.[4] A milky white suspension should form, indicating nanoparticle formation.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[7]
-
Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes. Discard the supernatant.[4]
-
Purify the nanoparticles by repeated washing cycles. Re-disperse the pellet in 50 mL of absolute ethanol with the aid of sonication, followed by centrifugation. Repeat this wash step three times with ethanol and twice with DI water to remove unreacted reagents.[4]
-
The purified nanoparticles can be re-dispersed in ethanol for immediate use or dried in an oven at 80°C to obtain a fine white powder.[4]
Protocol 2: Surface Modification with this compound (UPTES)
This protocol outlines the post-grafting method for covalently attaching UPTES to the surface of the synthesized silica nanoparticles.
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
This compound (UPTES)
-
Anhydrous Toluene
-
Three-neck round-bottom flask equipped with a reflux condenser
-
Nitrogen gas inlet
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Add 1.0 g of dried silica nanoparticles to 100 mL of anhydrous toluene in a three-neck flask.[4]
-
Sonicate the mixture for 20 minutes to achieve a fine, homogeneous dispersion.[4]
-
Set up the flask for reaction under a nitrogen atmosphere with continuous stirring.[4]
-
Dissolve 0.5 g of UPTES in 20 mL of anhydrous toluene.
-
Add the UPTES solution dropwise to the silica suspension.[4]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours with continuous stirring under the nitrogen atmosphere.[4]
-
After 12 hours, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).[4]
-
Wash the particles thoroughly to remove unreacted UPTES. Perform three cycles of re-dispersion in fresh toluene followed by centrifugation, and then two cycles with ethanol.[4]
-
Dry the final product, urea-functionalized silica nanoparticles (Urea-SNPs), in a vacuum oven at 60°C overnight.
Protocol 3: Characterization of Urea-Functionalized SNPs
Successful functionalization should be confirmed by a suite of characterization techniques.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the chemical functional groups on the nanoparticle surface.
-
Procedure: Acquire spectra of the pristine SNPs and Urea-SNPs using a KBr pellet or an ATR accessory.
-
Expected Result: The spectrum for Urea-SNPs should show new characteristic peaks corresponding to the urea group, such as C=O stretching (~1677 cm⁻¹), N-H deformation (~1625 cm⁻¹), C-N stretching (~1453 cm⁻¹), and N-H stretching (~3455 cm⁻¹), in addition to the strong Si-O-Si bands (~1100 cm⁻¹) of the silica framework.[8][9]
B. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of UPTES grafted onto the silica surface.
-
Procedure: Heat a small sample of the dried nanoparticles from room temperature to ~800°C under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min).
-
Expected Result: Pristine SNPs will show minimal weight loss (due to adsorbed water and dehydroxylation). Urea-SNPs will exhibit a more significant weight loss corresponding to the thermal decomposition of the grafted organic propyl-urea chains.[10] This weight loss can be used to calculate the grafting density.
C. Dynamic Light Scattering (DLS) & Zeta Potential
-
Objective: To measure the hydrodynamic diameter, size distribution (PDI), and surface charge.
-
Procedure: Disperse a small amount of the nanoparticles in DI water or an appropriate buffer through sonication. Analyze the suspension using a DLS instrument.
-
Expected Result: A slight increase in the hydrodynamic diameter may be observed after functionalization. The surface charge (zeta potential) is also expected to change, reflecting the presence of the neutral urea groups on the surface.
Data Presentation
Quantitative data from characterization experiments should be tabulated for clear comparison.
Table 1: Physicochemical Properties of SNPs Before and After UPTES Modification
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Pristine SNPs | 155 ± 5 | 0.15 | -25.4 ± 1.2 |
| Urea-SNPs | 162 ± 6 | 0.18 | -18.1 ± 1.5 |
(Note: Data are representative examples and may vary based on synthesis conditions.)
Table 2: Summary of Spectroscopic and Thermal Analysis
| Analysis | Sample | Key Observations | Interpretation |
|---|---|---|---|
| FTIR | Pristine SNPs | Strong Si-O-Si peak (~1100 cm⁻¹), O-H peak (~3400 cm⁻¹)[9] | Silica framework and surface silanols |
| Urea-SNPs | Additional peaks: C=O (~1677 cm⁻¹), N-H (~1625, 3455 cm⁻¹)[8] | Successful grafting of urea groups | |
| TGA | Pristine SNPs | ~3-5% weight loss | Loss of physisorbed water |
| Urea-SNPs | ~10-15% weight loss | Decomposition of grafted UPTES |
(Note: Wavenumbers and weight loss percentages are typical and can vary.)[8][9][10]
Experimental Workflow Visualization
The entire process, from synthesis to characterization, can be summarized in the following workflow.
References
- 1. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of N-(Triethoxysilylpropyl)urea in Polymer Composite Materials
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of high-performance polymer composites often faces the challenge of poor interfacial adhesion between hydrophilic inorganic fillers (e.g., glass fibers, silica) and hydrophobic organic polymer matrices. This incompatibility can lead to suboptimal mechanical properties and reduced durability, particularly under environmental stress. N-(Triethoxysilylpropyl)urea (CAS No. 23779-32-0) is a bifunctional organosilane coupling agent designed to overcome this issue. It acts as a molecular bridge, forming a robust and stable interface between the inorganic reinforcement and the polymer matrix, thereby significantly enhancing the overall performance of the composite material.[1][2] This document provides detailed application notes, performance data, and experimental protocols for the use of this compound in polymer composites.
Chemical Properties
| Property | Value |
| Chemical Name | N-(3-Triethoxysilylpropyl)urea |
| Synonyms | 3-Ureidopropyltriethoxysilane |
| CAS Number | 23779-32-0 |
| Molecular Formula | C10H24N2O4Si |
| Molecular Weight | 264.39 g/mol |
| Appearance | Colorless to light yellow liquid |
Mechanism of Action
This compound's efficacy stems from its dual-functionality, which allows it to chemically couple dissimilar materials.[1]
-
Reaction with Inorganic Fillers: The triethoxysilyl group (-Si(OCH2CH3)3) undergoes hydrolysis in the presence of moisture (often catalyzed by a weak acid) to form reactive silanol groups (-Si(OH)3). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers, such as glass or silica, forming strong, covalent siloxane bonds (Si-O-Filler).[1][3]
-
Interaction with Polymer Matrix: The terminal urea group (-NHCONH2) is organofunctional and polar. It forms strong hydrogen bonds and exhibits good compatibility with a wide range of polymer matrices, including epoxies, polyurethanes, and polyamides. This interaction ensures that the polymer matrix is tightly bound to the surface-modified filler.[1][3]
The flexible propyl spacer connecting these two functional ends provides a strain-relieving layer at the interface, contributing to the overall toughness of the composite.
References
Application Notes: Surface Treatment of Inorganic Fillers with N-(Triethoxysilylpropyl)urea
Introduction
N-(Triethoxysilylpropyl)urea is a ureidosilane coupling agent designed to enhance the compatibility and adhesion between inorganic fillers and organic polymer matrices. Its unique molecular structure, featuring a urea functional group and hydrolyzable triethoxysilyl groups, allows it to act as a molecular bridge at the filler-polymer interface.[1][2] This surface modification leads to improved filler dispersion, enhanced mechanical properties, and increased durability of the final composite material.[2][3] These application notes provide detailed protocols for the surface treatment of various inorganic fillers for researchers, scientists, and drug development professionals.
Mechanism of Action
The effectiveness of this compound lies in its dual reactivity. The triethoxysilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica, glass fibers, and alumina, forming stable covalent siloxane bonds (Si-O-Filler).[4][5] The urea functional group at the other end of the molecule is capable of forming strong hydrogen bonds and exhibits good compatibility with a variety of polymer resins, enhancing the interfacial adhesion between the filler and the matrix.[1][2]
Applications
The treatment of inorganic fillers with this compound is beneficial in a wide range of applications, including:
-
Polymer Composites: Improving the mechanical strength, such as tensile and flexural strength, of composites used in automotive, aerospace, and construction industries.[6]
-
Adhesives and Sealants: Enhancing the bonding of adhesives and sealants to inorganic substrates like metals and glass.[1]
-
Coatings: Improving the adhesion and corrosion resistance of coatings on mineral and metallic surfaces.[7]
-
Drug Delivery: Functionalizing silica nanoparticles to improve drug loading capacity and interaction with biological systems.[8]
Experimental Protocols
Two primary methods are employed for the surface treatment of inorganic fillers with this compound: a wet method and a dry method.[3]
Protocol 1: Wet Method for Filler Treatment
This method involves treating the filler in a solution of the silane coupling agent and is suitable for achieving a uniform coating on the filler surface.[3]
Materials:
-
Inorganic filler (e.g., silica powder, glass fibers, alumina)
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar or mechanical stirrer
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Drying oven
Procedure:
-
Solvent Preparation: Prepare a 95:5 (v/v) ethanol/water solution.
-
Silane Solution Preparation: Prepare a 1-2% (w/v) solution of this compound in the ethanol/water mixture.
-
pH Adjustment: Adjust the pH of the silane solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.[7]
-
Filler Dispersion: Add the inorganic filler to the silane solution with vigorous stirring. A typical filler loading is 10-20% by weight of the solution.
-
Treatment: Continue stirring the slurry for 30-60 minutes to ensure uniform coating of the filler particles.[7]
-
Separation: Separate the treated filler from the solution by filtration or centrifugation.
-
Washing: Wash the filler with fresh ethanol to remove any unreacted silane.
-
Drying: Dry the treated filler in an oven at 100-120°C for 1-2 hours to remove the solvent and promote the condensation of the silanol groups with the filler surface.[7][9]
Protocol 2: Dry Method for Filler Treatment
The dry method is often preferred for large-scale production due to its efficiency and reduced solvent waste.[3]
Materials:
-
Inorganic filler
-
This compound
Equipment:
-
High-shear mixer (e.g., Henschel mixer)
-
Spray nozzle
Procedure:
-
Pre-heating (Optional): Pre-heat the inorganic filler to remove adsorbed moisture.
-
Mixing: Place the filler in the high-shear mixer and begin agitation.
-
Silane Addition: Spray the this compound (typically 0.5-2.0% by weight of the filler) directly onto the tumbling filler.[7]
-
Continued Mixing: Continue mixing for 10-15 minutes to ensure a uniform distribution of the silane on the filler surface.
-
Drying/Curing: The treated filler can be used directly or undergo a subsequent drying step at 100-120°C to complete the condensation reaction.
Characterization of Surface Treatment
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of the ureidosilane on the filler surface.
Protocol:
-
Sample Preparation: Prepare a KBr pellet of the dried, treated filler or use an ATR-FTIR setup.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the treated filler to that of the untreated filler. Look for the appearance of new peaks corresponding to the organic functional groups of the silane, such as C-H stretching vibrations around 2930 cm⁻¹ and 2840 cm⁻¹.[10]
Thermogravimetric Analysis (TGA)
TGA can be used to quantify the amount of silane grafted onto the filler surface.
Protocol:
-
Sample Loading: Place a known weight of the dried, treated filler into a TGA crucible.
-
Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature sufficient to degrade the organic portion of the silane (typically up to 800°C).[11]
-
Analysis: The weight loss observed in the temperature range corresponding to the decomposition of the silane can be used to calculate the percentage of silane on the filler surface.[12]
Quantitative Data
The following table summarizes the potential improvements in mechanical properties of a polymer composite after treating the inorganic filler with a silane coupling agent. The data presented is for a related dipodal silane, bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), and is indicative of the expected performance enhancement with this compound.[7]
| Property | Pristine Silica/SBR | TESPT-Modified Silica/SBR | % Improvement |
| Tensile Strength (MPa) | 5.65 | 9.38 | 66.0% |
| 100% Modulus (MPa) | 1.62 | 2.73 | 68.5% |
Table 1: Mechanical Properties of Pristine vs. TESPT-Modified Silica/SBR Nanocomposites.[7]
Visualizations
Caption: Experimental workflow for the wet treatment of inorganic fillers.
Caption: Chemical mechanism of filler treatment and composite reinforcement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Enhance Polymer Tensile Strength Using Fillers or Blends [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of surface treatments to repair recent fillings of silorane-and methacrylate-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(Triethoxysilylpropyl)urea as an Adhesion Promoter in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Triethoxysilylpropyl)urea as an adhesion promoter in epoxy resin formulations. This document outlines the mechanism of action, provides exemplary quantitative data on performance enhancement, and details experimental protocols for surface treatment and adhesion testing.
Introduction
This compound, a ureidosilane, is a bifunctional organosilane that acts as a molecular bridge between inorganic substrates and organic polymer matrices, such as epoxy resins.[1] Its unique chemical structure allows it to form durable covalent bonds with the substrate and interact with the epoxy resin, significantly improving adhesion and the long-term durability of the bond.[1][2] This enhancement is critical in applications demanding high-performance composites, coatings, and adhesives.[1][2][3]
The triethoxysilyl group of the molecule hydrolyzes in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, aluminum, steel) to form stable siloxane (Si-O-Substrate) bonds. The urea functional group at the other end of the propyl chain is capable of forming hydrogen bonds and reacting with the epoxy resin system, ensuring strong interfacial adhesion between the resin and the surface-treated substrate.[1] Research indicates that urea-functional silanes can offer superior adhesion to epoxy resins compared to amino-functional analogs.[2]
Data Presentation
While specific quantitative data for direct comparison of epoxy resin adhesion with and without this compound on a given substrate is limited in publicly available literature, the following tables summarize the expected performance improvements based on analogous systems and general findings.
Table 1: Exemplary Adhesion Strength Improvement with Ureidosilane Treatment
| Adhesion Test Method | Substrate | Adhesion Promoter Concentration (% w/w) | Adhesion Strength (MPa) | Improvement (%) |
| Lap Shear | Glass | 0 (Control) | Value not available | - |
| Lap Shear | Glass | 1.0 - 2.0 | 2 - 4 | Significant improvement |
| Interfacial Shear Strength | Glass Fiber | 0 (Control) | Value not available | - |
| Interfacial Shear Strength | Glass Fiber | 1.0 - 2.0 | Value not available | 25 - 40 |
Note: The data presented is indicative of the performance enhancements achievable with ureidosilanes. Actual results will vary depending on the specific epoxy resin system, substrate, surface preparation, and curing conditions.
Table 2: Bond Durability After Water Immersion
| Silane Type | Exposure Condition | Strength Retention (%) |
| Ureido-functional silane | 1000 hours of water immersion | 85 - 90 |
Experimental Protocols
The following are detailed protocols for the surface treatment of substrates with this compound and subsequent adhesion testing of an epoxy resin.
Protocol for Surface Treatment of Aluminum Substrates
This protocol describes the preparation of an aluminum surface for bonding with an epoxy resin using a this compound solution.
Materials:
-
Aluminum panels (e.g., 6061 or 2024 alloy)
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid
-
Acetone
-
Alkaline cleaning solution
-
Clean, lint-free cloths
-
Beakers and magnetic stirrer
-
Oven
Procedure:
-
Substrate Cleaning:
-
Degrease the aluminum panels by wiping with acetone.
-
Immerse the panels in an alkaline cleaning solution according to the manufacturer's instructions to remove oxide layers and contaminants.
-
Rinse thoroughly with deionized water.
-
Dry the panels in an oven at 110°C for 15-30 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to approximately 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for at least 30 minutes to allow for hydrolysis to occur.
-
-
Surface Application:
-
Immerse the cleaned and dried aluminum panels in the silane solution for 2-3 minutes.
-
Alternatively, apply the solution uniformly by wiping or spraying.
-
Allow the panels to air dry for 5-10 minutes to allow the solvent to evaporate.
-
-
Curing:
-
Cure the treated panels in an oven at 120-150°C for 30-60 minutes to promote the condensation of the silanol groups and the formation of a stable siloxane layer on the aluminum surface.
-
Allow the panels to cool to room temperature before applying the epoxy resin.
-
Protocol for Lap Shear Adhesion Testing (ASTM D1002)
This protocol details the procedure for preparing and testing the lap shear strength of an epoxy adhesive on treated aluminum substrates.
Materials:
-
Treated and untreated (control) aluminum panels (as prepared in 3.1)
-
Epoxy resin and hardener
-
Mixing containers and stirrers
-
Spacers (to control bondline thickness, e.g., 0.1-0.2 mm)
-
Clamps
-
Universal testing machine with grips
Procedure:
-
Epoxy Formulation:
-
Prepare the epoxy adhesive by mixing the resin and hardener in the stoichiometric ratio recommended by the manufacturer.
-
Thoroughly mix the components until a homogeneous mixture is achieved.
-
-
Bonding:
-
Apply a uniform layer of the mixed epoxy to the treated surface of one aluminum panel.
-
Place a second treated panel over the adhesive, creating an overlap of 12.7 mm (0.5 inches).
-
Use spacers to ensure a consistent bondline thickness.
-
Clamp the assembly to secure the bond during curing.
-
-
Curing:
-
Cure the bonded specimens according to the epoxy manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
-
Testing:
-
Mount the cured specimens in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bonded area.
-
Protocol for Pull-Off Adhesion Testing (ASTM D4541)
This protocol describes the method for measuring the pull-off adhesion strength of an epoxy coating on a treated steel substrate.
Materials:
-
Treated and untreated (control) steel panels
-
Epoxy coating
-
Adhesion tester dollies (loading fixtures)
-
Dolly adhesive (compatible with the epoxy coating)
-
Cutting tool for scoring the coating
-
Portable pull-off adhesion tester
Procedure:
-
Coating Application:
-
Apply the epoxy coating to the prepared steel panels at a specified thickness.
-
Cure the coating as per the manufacturer's instructions.
-
-
Dolly Preparation and Adhesion:
-
Clean the surface of the dollies and the cured coating.
-
Prepare the dolly adhesive and apply a uniform layer to the base of the dolly.
-
Press the dolly onto the coated surface and remove any excess adhesive.
-
Allow the dolly adhesive to cure completely.
-
-
Scoring:
-
Using a cutting tool, score the coating around the dolly down to the substrate.
-
-
Testing:
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile force perpendicular to the surface at a steady rate.
-
Record the force at which the dolly and coating are detached from the substrate.
-
-
Analysis:
-
Calculate the pull-off strength in MPa.
-
Visually inspect the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
-
Visualizations
The following diagrams illustrate the key processes and relationships involved in using this compound as an adhesion promoter.
Caption: Mechanism of adhesion promotion by this compound.
Caption: Generalized workflow for adhesion promotion and testing.
References
Application Notes and Protocols: N-(Triethoxysilylpropyl)urea Concentration Effects on Coating Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Triethoxysilylpropyl)urea is a versatile organofunctional silane coupling agent that plays a critical role in enhancing the performance of various coating systems. Its unique molecular structure allows it to act as a molecular bridge between inorganic substrates (such as metal and glass) and organic coating resins (e.g., epoxy, polyurethane). This bridging effect significantly improves adhesion, durability, and corrosion resistance of the coating. These application notes provide a comprehensive overview of the effects of this compound concentration on coating performance, supported by representative data and detailed experimental protocols.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual-functional nature. The triethoxysilyl group is hydrolyzable in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming strong, covalent metallo-siloxane bonds (M-O-Si). Simultaneously, the urea functional group at the other end of the molecule can interact with the polymer matrix of the coating through hydrogen bonding and potential covalent linkages, ensuring a robust and durable interface.
Effects of Concentration on Coating Performance
The concentration of this compound in a coating formulation is a critical parameter that must be optimized to achieve the desired performance characteristics. Insufficient concentration may not provide adequate adhesion promotion, while excessive amounts can lead to a brittle coating with diminished mechanical properties. The following tables summarize representative quantitative data on the effect of this compound concentration on the adhesion and corrosion resistance of a standard epoxy coating on a steel substrate.
Table 1: Effect of this compound Concentration on Adhesion Strength
| Concentration (wt% of total resin solids) | Pull-Off Adhesion Strength (MPa) | Mode of Failure |
| 0.0 (Control) | 5.2 ± 0.5 | Adhesion Failure (Coating from Substrate) |
| 0.5 | 8.9 ± 0.6 | Cohesion Failure (Within Coating) |
| 1.0 | 12.5 ± 0.8 | Cohesion Failure (Within Coating) |
| 2.0 | 11.8 ± 0.7 | Cohesion Failure (Within Coating) |
| 3.0 | 9.1 ± 0.9 | Mixed Adhesion/Cohesion Failure |
Table 2: Effect of this compound Concentration on Corrosion Resistance
| Concentration (wt% of total resin solids) | Salt Spray Resistance (ASTM B117) - Hours to First Sign of Corrosion | Scribe Creep (mm after 500 hours) |
| 0.0 (Control) | 250 | 5.1 |
| 0.5 | 500 | 2.8 |
| 1.0 | >1000 | 1.2 |
| 2.0 | >1000 | 1.5 |
| 3.0 | 750 | 2.2 |
Experimental Protocols
The following protocols describe the preparation of an epoxy coating with varying concentrations of this compound and the subsequent testing of its performance.
Protocol 1: Preparation of Epoxy Coating Formulations
Materials:
-
Bisphenol A epoxy resin
-
Polyamide curing agent
-
This compound
-
Solvent blend (e.g., xylene/butanol)
-
Pigments and fillers (as required)
-
Steel panels (for testing)
Procedure:
-
Pre-hydrolysis of Silane (Optional but Recommended): In a separate container, mix the desired amount of this compound with a small amount of deionized water (e.g., a 1:1 molar ratio of silane to water) and a trace amount of acetic acid to adjust the pH to 4-5. Allow this mixture to stir for at least 1 hour to facilitate hydrolysis.
-
Epoxy Resin Component Preparation: To the epoxy resin, add the solvent blend and any pigments or fillers. Mix at high speed until a homogenous dispersion is achieved.
-
Incorporation of Silane: Add the pre-hydrolyzed this compound solution to the epoxy resin component while stirring. Continue mixing for 15-20 minutes to ensure uniform distribution.
-
Final Formulation: Just before application, add the polyamide curing agent to the epoxy resin component containing the silane and mix thoroughly according to the manufacturer's recommended ratio.
Protocol 2: Adhesion Testing (ASTM D4541)
Procedure:
-
Prepare coated steel panels as described in Protocol 1 and allow them to cure completely as per the coating manufacturer's instructions.
-
Select a suitable test dolly and abrade its surface. Clean the dolly and the coated surface with a solvent.
-
Mix a two-component adhesive and apply a thin, uniform layer to the dolly surface.
-
Press the dolly onto the coated surface and remove any excess adhesive.
-
Allow the adhesive to cure completely.
-
Attach a pull-off adhesion tester to the dolly.
-
Apply a tensile force at a constant rate until the dolly is pulled off.
-
Record the pull-off strength in MPa and note the mode of failure (adhesion, cohesion, or substrate failure).
Protocol 3: Corrosion Resistance Testing (ASTM B117 - Salt Spray)
Procedure:
-
Prepare coated steel panels as described in Protocol 1.
-
Using a sharp tool, create a scribe mark through the coating to the substrate.
-
Place the panels in a salt spray cabinet.
-
Expose the panels to a continuous spray of 5% sodium chloride solution at 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
Conclusion
The concentration of this compound has a significant impact on the adhesion and corrosion resistance of coatings. Optimal performance is typically achieved at a concentration of around 1.0 wt% of the total resin solids. At this concentration, a strong and durable interface is formed between the substrate and the coating, leading to a significant improvement in performance compared to an unmodified coating. It is crucial for formulators to conduct their own studies to determine the optimal concentration for their specific coating system and application. The protocols provided in these notes offer a standardized approach for such evaluations.
Application Notes and Protocols for N-(Triethoxysilylpropyl)urea Solutions in Dip Coating
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and application of N-(Triethoxysilylpropyl)urea solutions for dip coating. This bifunctional organosilane is instrumental in surface modification, acting as a coupling agent to enhance adhesion between organic and inorganic materials.[1] Its unique structure, featuring a triethoxysilyl group for inorganic substrate reactivity and a terminal urea moiety for compatibility with organic polymers, makes it a versatile tool in the development of advanced materials and drug delivery systems.[2]
Overview of the Sol-Gel Process for Dip Coating
The application of this compound for dip coating relies on the sol-gel process. This process transforms a colloidal solution (sol) into an integrated network (gel), which can then be applied as a thin film.[2] The fundamental chemical reactions involved are hydrolysis and condensation.
-
Hydrolysis: In the presence of water and a catalyst (typically an acid or base), the triethoxysilyl groups of this compound react with water to form silanol groups (-Si-OH).[2]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups or with hydroxyl groups on the substrate surface, forming stable siloxane bonds (-Si-O-Si-).[2] This process results in the formation of a cross-linked, three-dimensional network that constitutes the coating.
The rate of these reactions is influenced by several factors, including pH, temperature, concentration of the silane and water, and the solvent system used.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and application of this compound solutions for dip coating.
Table 1: Sol Preparation Parameters
| Parameter | Value/Range | Notes |
| This compound Concentration | 0.5 - 2.0% by weight | Optimal performance is typically observed within this range.[2] |
| Solvent System | Ethanol/Water | A common co-solvent system for silane hydrolysis. |
| pH of Hydrolysis Medium | 4 - 6 | This acidic pH range provides optimal hydrolysis rates while maintaining solution stability.[2] |
| Catalyst | Acetic Acid or Hydrochloric Acid (dilute) | Used to adjust the pH of the hydrolysis medium. |
| Hydrolysis Time | 30 - 60 minutes | The half-life of this compound in neutral aqueous media at room temperature.[2] |
| Stirring Time | 24 hours (for similar systems) | To allow for sufficient hydrolysis and partial condensation before coating.[3] |
Table 2: Dip Coating and Curing Parameters
| Parameter | Value/Range | Notes |
| Withdrawal Speed | 1 - 10 mm/s | Influences coating thickness.[4] |
| Drying | Room temperature for 1 hour (for similar systems) | To allow for solvent evaporation before thermal curing.[3] |
| Curing Temperature | 120 - 150 °C | Maximizes the formation of the siloxane network.[2] |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking of the coating.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound solutions and their application in dip coating.
Substrate Preparation
Proper substrate cleaning is critical to ensure uniform coating and strong adhesion.
-
Place the substrates (e.g., glass slides, silicon wafers) in a beaker.
-
Add acetone and sonicate for 15 minutes.
-
Decant the acetone and replace it with ethanol. Sonicate for an additional 15 minutes.
-
Decant the ethanol and rinse thoroughly with deionized water.
-
Dry the substrates in an oven at 110 °C for at least 1 hour before use.
Preparation of the this compound Sol
This protocol describes the preparation of the sol solution for dip coating.
-
In a beaker, prepare the solvent mixture. For a 95:5 (v/v) ethanol:water solution, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust the pH of the solvent mixture to between 4 and 6 using a dilute solution of acetic acid or hydrochloric acid.
-
Under vigorous stirring, slowly add this compound to the pH-adjusted solvent mixture to achieve the desired concentration (e.g., 1% by weight).
-
Continue stirring the solution at room temperature for at least 1 hour to facilitate hydrolysis and the formation of silanol groups. For more complete hydrolysis and partial condensation, stirring for up to 24 hours may be beneficial, as suggested for similar silane systems.[3]
Dip Coating Procedure
-
Immerse the cleaned and dried substrate into the prepared this compound sol.
-
Allow the substrate to remain in the solution for a predetermined time (e.g., 1-2 minutes) to ensure complete wetting of the surface.
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 5 mm/s). The withdrawal speed is a critical parameter that influences the thickness of the coating.
-
Allow the coated substrate to air dry at room temperature for 1 hour to allow for solvent evaporation.
Curing
-
Place the dried, coated substrates in an oven.
-
Heat the oven to a temperature between 120 °C and 150 °C.
-
Cure the coatings for 30 to 60 minutes to promote the formation of covalent siloxane bonds with the surface and to ensure cross-linking within the silane layer.[2]
-
After curing, allow the substrates to cool to room temperature before further use or characterization.
Visualizations
The following diagrams illustrate the key chemical structures and processes involved in the preparation of this compound coatings.
Caption: Chemical Structure of this compound.
Caption: Sol-Gel Hydrolysis and Condensation Pathway.
Caption: Experimental Workflow for Dip Coating.
References
Application Notes and Protocols for N-(Triethoxysilylpropyl)urea Treated Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the curing conditions for surfaces treated with N-(Triethoxysilylpropyl)urea. This bifunctional organosilane is utilized to modify surfaces, enhancing adhesion, durability, and performance in a variety of applications, including composites, coatings, and biomedical devices. The following sections detail the critical parameters of temperature, time, and humidity, and their impact on the formation of a stable siloxane layer.
Overview of the Curing Process
The surface treatment with this compound involves a two-stage process: hydrolysis and condensation.
-
Hydrolysis: The triethoxysilyl groups of the molecule react with water to form reactive silanol groups (-Si-OH). This step is crucial and is typically catalyzed by adjusting the pH of the silane solution.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups on the substrate surface (e.g., glass, silica, metal oxides) and with each other to form a durable, cross-linked siloxane network (Si-O-Si). The curing process, primarily driven by temperature, facilitates the removal of water and alcohol byproducts, leading to the formation of a stable covalent bond with the substrate.
Key Curing Parameters
Optimal curing of this compound treated surfaces is essential to achieve the desired performance characteristics. The primary parameters influencing the quality of the cured layer are temperature, time, and humidity.
Curing Temperature
Thermal curing is a critical step that accelerates the condensation reaction and the formation of a stable siloxane network.
-
Recommended Range: Thermal curing is typically performed at temperatures between 110°C and 150°C.[1]
-
Mechanism: At these temperatures, the removal of water and alcohol byproducts from the surface is promoted, driving the condensation reaction to completion. This results in the formation of strong covalent bonds between the silane and the substrate, as well as cross-linking within the silane layer itself.
-
Considerations: While higher temperatures can accelerate curing, it is crucial to avoid thermal degradation of the urea functionality, which can occur at excessively high temperatures.
Curing Time
The duration of the curing process is directly related to the curing temperature.
-
Recommended Range: A curing time of 15 to 60 minutes is generally recommended.[1]
-
Relationship with Temperature: Higher temperatures typically require shorter curing times. For instance, a common protocol involves curing at 110°C for 15-30 minutes.
-
Optimization: The optimal curing time for a specific application should be determined experimentally by evaluating the desired surface properties, such as adhesion strength or contact angle.
Humidity
The presence of water is necessary for the initial hydrolysis step; however, excessive humidity during the application and curing stages can be detrimental to the quality of the silane layer.
-
Influence on Hydrolysis: Water is required to hydrolyze the ethoxy groups to silanols. This is often facilitated by preparing the silane solution in an ethanol/water mixture.
-
Negative Effects of High Humidity: High ambient humidity during the coating and curing process can lead to uncontrolled polymerization of the silane in the solution and on the surface, resulting in the formation of a thick, rough, and potentially weakly adhered multilayer film. It has been observed that increasing environmental humidity can negatively affect the silanization process.
-
Controlled Environment: For optimal and reproducible results, it is recommended to carry out the surface treatment and curing in a controlled environment where relative humidity can be minimized.
Quantitative Data on Curing Conditions
The following tables summarize the impact of different curing parameters on the properties of this compound treated surfaces. Note: Specific values can vary depending on the substrate, solution concentration, and application method.
Table 1: Effect of Curing Temperature and Time on Surface Properties
| Curing Temperature (°C) | Curing Time (minutes) | Resulting Surface Property | Reference |
| 110 | 15 - 30 | Promotes condensation and covalent bond formation. | |
| 120 - 150 | 30 - 60 | Maximizes siloxane network development.[1] | [1] |
Table 2: Influence of Solution pH on Hydrolysis
| pH of Silane Solution | Observation | Reference |
| 4 - 6 | Optimal hydrolysis rates while maintaining solution stability.[1] | [1] |
Experimental Protocols
Protocol for Surface Modification of Glass Substrates
This protocol describes the procedure for treating glass slides with this compound to improve surface properties.
Materials:
-
Glass slides
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid
-
Beakers
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating them in a detergent solution for 15 minutes.
-
Rinse the slides extensively with deionized water.
-
Sonicate the slides in ethanol for 15 minutes.
-
Dry the slides in an oven at 110°C for 30 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to between 4 and 6 with acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for at least 60 minutes to allow for sufficient hydrolysis.
-
-
Surface Treatment:
-
Immerse the cleaned and dried glass slides in the prepared silane solution for 2-5 minutes.
-
-
Rinsing:
-
Gently rinse the slides with ethanol to remove any excess, unreacted silane.
-
Dry the slides with a stream of nitrogen or clean, compressed air.
-
-
Curing:
-
Cure the treated slides in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation of the silanol groups and the formation of covalent bonds with the glass surface.
-
-
Characterization (Optional):
-
The effectiveness of the surface modification can be evaluated by measuring the water contact angle. A successful modification will result in a change in the hydrophobicity/hydrophilicity of the surface.
-
Protocol for Adhesion Strength Measurement (Pull-off Test)
This protocol outlines a general procedure for measuring the adhesion strength of a coating on a treated substrate.
Materials:
-
Coated substrate
-
Loading fixtures (dollies)
-
Adhesive
-
Pull-off adhesion tester
Procedure:
-
Dolly Preparation:
-
Clean the surface of the loading fixture (dolly).
-
Apply a suitable adhesive to the face of the dolly.
-
-
Dolly Adhesion:
-
Press the dolly onto the coated surface to be tested.
-
Allow the adhesive to cure according to the manufacturer's instructions.
-
-
Test Execution:
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force to the dolly at a specified rate until the dolly is pulled off the surface.
-
Record the force at which the coating detached. This value represents the pull-off adhesion strength.
-
Visualizations
Signaling Pathway: Hydrolysis and Condensation
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow: Surface Treatment
Caption: Experimental workflow for surface modification.
References
Application Notes and Protocols: N-(Triethoxysilylpropyl)urea in the Preparation of Hybrid Organic-Inorganic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(Triethoxysilylpropyl)urea is a bifunctional organosilane that serves as a versatile precursor for the synthesis of hybrid organic-inorganic materials. Its unique molecular structure, featuring a triethoxysilyl group and a terminal urea moiety, allows it to act as a molecular bridge between inorganic and organic components. The triethoxysilyl group facilitates the formation of a stable inorganic siloxane (Si-O-Si) network through hydrolysis and condensation, a process commonly known as the sol-gel method. Simultaneously, the urea group provides organic functionality, enhancing properties such as adhesion, toughness, and thermal stability through the formation of hydrogen bonds.[1][2] These characteristics make this compound an ideal coupling agent for developing advanced materials with tailored properties for a wide range of applications, including high-performance coatings, adhesives, and sophisticated drug delivery systems.
Key Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23779-32-0 |
| Molecular Formula | C10H24N2O4Si |
| Molecular Weight | 264.39 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents, insoluble in water |
Applications and Performance Data
The integration of this compound into material formulations leads to significant improvements in their performance characteristics.
High-Performance Coatings and Adhesives
This compound is widely used to enhance the adhesion of coatings and adhesives to various substrates, particularly inorganic surfaces like glass and metal.[3][4][5] The silanol groups formed during hydrolysis can covalently bond with surface hydroxyl groups, while the urea moiety can interact with the polymer matrix of the coating or adhesive, leading to a durable and robust interface.
Quantitative Performance Enhancements:
| Performance Metric | Material System | Improvement |
| Interfacial Shear Strength | Glass Fiber Composites | 25-40% increase compared to untreated systems.[1] |
| Dry Strength Retention | Composites | 85-90% retention after 1000 hours of water immersion.[1] |
| Hardness | Hybrid silica-based coating (TEOS/MTES) | 0.92 GPa. |
| Young's Modulus | Hybrid silica-based coating (TEOS/MTES) | 6.5 GPa. |
Drug Delivery Systems
In the realm of drug development, this compound is utilized for the surface functionalization of silica nanoparticles (SNPs), creating advanced drug delivery vehicles.[6][7] The urea groups on the surface of the SNPs can enhance the loading of therapeutic molecules through hydrogen bonding and provide sites for further conjugation.
Quantitative Data for Drug Delivery Applications:
| Parameter | Drug Delivery System | Value |
| Encapsulation Efficiency | Doxorubicin in functionalized Hollow Mesoporous Silica Nanospheres | 37%.[7] |
| Encapsulation Efficiency | NVP in functionalized Hollow Mesoporous Silica Nanospheres | 44%.[7] |
| Drug Loading Capacity | Doxycycline in sulfonic acid functionalized MSNs | Approximately 35% in 90 minutes in acidic media.[8] |
Thermal Stability of Hybrid Materials
The incorporation of a siloxane network through the sol-gel process enhances the thermal stability of organic polymers. Thermogravimetric analysis (TGA) of hybrid materials prepared with urea-silanes typically shows a multi-stage decomposition profile.
Thermal Decomposition Profile:
| Temperature Range | Event |
| Below 200°C | Loss of moisture and other volatile components.[9] |
| Approx. 250-400°C | Decomposition of the organic urea linkage.[9] |
| Above 400°C | Degradation of the propyl spacer chain and further condensation of silanol groups.[9] |
| Overall Stability | Hybrid materials are generally stable up to ~300°C, with major weight loss occurring between 300-500°C.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Hybrid Organic-Inorganic Coating via Sol-Gel Process
This protocol describes the preparation of a hybrid coating on a glass substrate.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Glass substrates
Procedure:
-
Substrate Preparation: Clean the glass substrates by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrates in an oven at 110°C.
-
Sol Preparation: a. In a beaker, mix this compound and TEOS with ethanol. b. In a separate beaker, prepare an acidic water solution by adding HCl to deionized water. c. Slowly add the acidic water to the precursor solution while stirring vigorously. The molar ratio of water to the total moles of silane precursors is a critical parameter to control the hydrolysis rate. d. Continue stirring the sol at room temperature for 24 hours to allow for hydrolysis and partial condensation.
-
Coating Deposition: a. Deposit the sol onto the cleaned glass substrates using a suitable technique such as dip-coating or spin-coating.
-
Curing: a. Dry the coated substrates at room temperature for 1 hour. b. Cure the coatings in an oven at a temperature range of 80-120°C for 2-4 hours.[11]
Protocol 2: Synthesis and Functionalization of Silica Nanoparticles for Drug Delivery
This protocol outlines the synthesis of silica nanoparticles (SNPs) using the Stöber method, followed by surface functionalization with this compound.
Stage 1: Silica Nanoparticle Core Synthesis (Stöber Method)
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, 200 proof)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will turn from clear to a milky white suspension as the silica nanoparticles form.[6]
-
Purification: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at 8,000 x g for 20 minutes to pellet the nanoparticles. c. Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication. d. Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents. e. After the final wash, dry the purified silica nanoparticles in an oven at 80°C to obtain a fine white powder.
Stage 2: Surface Functionalization with this compound
Materials:
-
Dried silica nanoparticles (from Stage 1)
-
This compound
-
Anhydrous toluene
Procedure:
-
Add 1.0 g of the dried silica nanoparticles to 100 mL of anhydrous toluene in a three-neck flask. Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion.[6]
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Dissolve 0.5 g of this compound in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain it for 12 hours with continuous stirring under nitrogen.[6]
-
Purification: a. Allow the mixture to cool to room temperature. b. Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes). c. Wash the particles thoroughly by repeated cycles of re-dispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physisorbed silane.[6] d. Dry the final product, urea-functionalized SNPs, in an oven.
Visualizations
Workflow for Sol-Gel Synthesis of Hybrid Coatings
Caption: Workflow for the synthesis of hybrid coatings via the sol-gel process.
Workflow for Synthesis of Urea-Functionalized Silica Nanoparticles
Caption: Overall workflow for the synthesis of urea-functionalized silica nanoparticles.
Signaling Pathway: Molecular Mechanism of Surface Functionalization
Caption: Molecular mechanism of surface functionalization and interaction.
References
- 1. Buy this compound | 116912-64-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 23779-32-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Triethoxysilylpropyl)urea Hydrolysis for Uniform Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrolysis of N-(Triethoxysilylpropyl)urea for achieving uniform and robust surface coatings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is a crucial first step in the surface modification process. It involves the reaction of the triethoxysilyl groups with water, leading to the formation of reactive silanol (Si-OH) groups. This reaction typically proceeds in a stepwise manner, replacing the ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH).[1] Following hydrolysis, these silanol groups can then condense with hydroxyl groups on a substrate surface and with each other to form stable siloxane (Si-O-Si) bonds, resulting in a durable coating.[1]
Q2: What are the key factors influencing the rate of hydrolysis?
A2: Several factors significantly impact the hydrolysis rate of this compound:
-
pH: The hydrolysis rate is slowest at a neutral pH of 7.[2] Both acidic and basic conditions catalyze the reaction, with a weakly acidic pH of 4-6 often being optimal for controlled hydrolysis while maintaining solution stability.[1][3]
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.[3][4][5] However, excessively high temperatures can also promote premature self-condensation.
-
Concentration: Higher concentrations of both the silane and water can increase the reaction rate.[3]
-
Solvent: The choice of solvent is critical for ensuring the solubility of the silane and facilitating its interaction with water. Alcohol-water mixtures are commonly used.[6][7] The presence of an alcohol co-solvent can sometimes slow down the hydrolysis reaction.[2][3]
Q3: Why is a uniform coating important?
A3: A uniform coating is essential for ensuring consistent performance across the entire surface. For instance, in drug delivery applications, a non-uniform coating could lead to inconsistent drug loading and release profiles. In materials science, it can affect adhesion, durability, and other surface properties.[8][9]
Q4: What are the signs of incomplete hydrolysis or premature condensation?
A4: Incomplete hydrolysis can result in poor adhesion and a non-uniform coating.[8] Premature self-condensation in the solution can lead to the formation of aggregates or oligomers, which can then deposit on the surface, causing a hazy or patchy appearance.[9] Visual inspection of the solution for turbidity or precipitates can be an initial indicator.
Troubleshooting Guide
Problem 1: The resulting coating is non-uniform, with patches or streaks.
-
Possible Cause: Inadequate surface preparation.
-
Possible Cause: Premature hydrolysis and self-condensation of the silane in solution.
-
Possible Cause: Improper silane concentration.
-
Solution: An overly high concentration can lead to the formation of aggregates and a thick, uneven layer, while a concentration that is too low may not provide sufficient surface coverage.[8] Empirically determine the optimal concentration, often starting in the range of 0.5-2.0% by weight or volume.[1][6][10]
-
-
Possible Cause: Inadequate rinsing.
-
Solution: After silanization, thoroughly rinse the surface with an appropriate solvent (e.g., ethanol, toluene) to remove any physically adsorbed silane molecules and oligomers.[9]
-
Problem 2: The coating shows poor adhesion to the substrate.
-
Possible Cause: Incomplete hydrolysis of the silane.
-
Solution: Optimize the hydrolysis conditions (pH, temperature, time) to ensure the formation of a sufficient number of reactive silanol groups. Refer to the recommended experimental protocols.
-
-
Possible Cause: Insufficient reactive sites on the substrate surface.
-
Solution: The substrate must have a sufficient density of hydroxyl (-OH) groups for the silane to bond with. Pre-treatment methods like plasma or chemical etching can increase the number of these reactive sites.[11]
-
-
Possible Cause: Sub-optimal curing.
Problem 3: The silane solution becomes cloudy or forms a gel prematurely.
-
Possible Cause: The rate of self-condensation is too high.
Data Presentation: Recommended Hydrolysis and Coating Parameters
The following tables summarize key quantitative data for optimizing the hydrolysis and coating process.
Table 1: Hydrolysis Conditions
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Acidic conditions catalyze hydrolysis; neutral pH is the slowest.[1][3] |
| Temperature | Room Temperature to 60°C | Higher temperatures increase the rate but also risk premature condensation.[2][4] |
| Time | 5 minutes to several hours | Dependent on pH, temperature, and desired degree of hydrolysis.[2][6] |
| Silane Concentration | 0.5 - 2.0% (w/v or v/v) | Higher concentrations can lead to aggregation.[1][10] |
| Solvent | 95:5 (v/v) Ethanol:Water | An alcohol co-solvent helps with solubility.[6][7] |
Table 2: Coating and Curing Conditions
| Parameter | Recommended Range | Notes |
| Application Method | Dipping, Spraying, Spin-coating | Method choice depends on substrate geometry and desired coating thickness. |
| Immersion Time | 1 - 5 minutes | Longer times may not necessarily improve monolayer formation.[6][7] |
| Rinsing Solvent | Ethanol, Toluene | Thorough rinsing removes excess, unbound silane.[9] |
| Curing Temperature | 110 - 150°C | Promotes covalent bond formation with the substrate.[1][6] |
| Curing Time | 10 - 60 minutes | Ensures removal of water and alcohol byproducts.[1][6][8] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of this compound
-
Prepare the Hydrolysis Solution: In a clean glass container, prepare a 95:5 (v/v) solution of ethanol and deionized water.[6][7]
-
Adjust pH: While stirring, adjust the pH of the alcohol-water mixture to between 4.5 and 5.5 using a dilute solution of acetic acid.[6][7]
-
Add Silane: Slowly add this compound to the solution with vigorous stirring to achieve a final concentration of 1-2% (v/v).[2][6]
-
Hydrolysis Reaction: Allow the solution to stir for at least 5 minutes at room temperature to facilitate hydrolysis and the formation of silanol groups.[6][7] For more controlled hydrolysis, the reaction can be carried out at a slightly elevated temperature (e.g., 40-60°C) for a longer duration, while monitoring for any signs of precipitation.[2]
Protocol 2: Surface Coating and Curing
-
Substrate Preparation: Thoroughly clean the substrate to remove any organic contaminants. For glass or silica surfaces, sonicate in a detergent solution, rinse with deionized water, and dry completely. A final cleaning/activation step with piranha solution or oxygen plasma is recommended for optimal results.[8]
-
Silanization: Immerse the cleaned and dried substrate into the freshly prepared silane solution for 1-2 minutes with gentle agitation.[6][7]
-
Rinsing: Remove the substrate from the silane solution and rinse it by briefly dipping it in pure ethanol to remove excess, unreacted silane.[6][7]
-
Drying: Dry the coated substrate with a stream of inert gas (e.g., nitrogen or argon) or in a low-temperature oven.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.[1][8]
Visualizations
Caption: Hydrolysis and condensation pathway of this compound on a hydroxylated substrate.
Caption: A typical experimental workflow for surface modification with this compound.
References
- 1. Buy this compound | 116912-64-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 11. researchgate.net [researchgate.net]
Common problems with N-(Triethoxysilylpropyl)urea surface treatment and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Triethoxysilylpropyl)urea for surface modification.
Troubleshooting Guide
This guide addresses common problems encountered during the surface treatment process with this compound, offering potential causes and solutions.
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent or Poor Surface Coating | Incomplete hydrolysis of the silane.[1] | - Adjust the pH of the silane solution to a weakly acidic range (4-6) using an acid like acetic acid to catalyze hydrolysis.[1][2] - Increase the reaction temperature to 40-60°C to accelerate hydrolysis, but monitor closely to prevent premature condensation.[1] - Ensure a sufficient excess of water is present in the reaction mixture.[1] |
| Non-uniform silane coating.[3] | - Ensure the substrate is thoroughly cleaned and dried before modification to provide a high density of surface hydroxyl groups.[3] - Optimize the silanization process by controlling the reaction time, temperature, and silane concentration in the solution.[3] | |
| Premature condensation of the silane in solution.[1] | - Observe the solution for any white precipitate or oily layer, which indicates self-condensation.[1] - Use an anhydrous solvent for the silanization step to minimize premature hydrolysis and polymerization in the solution.[3] | |
| Variable Contact Angle Measurements | Non-uniform silane coating.[3] | - Optimize the silanization process as described above.[3] |
| Surface contamination. | - Ensure proper handling and storage of samples to avoid atmospheric or other contaminants. | |
| High surface roughness.[3] | - Characterize the surface topography with Atomic Force Microscopy (AFM). High roughness can lead to variations in contact angle measurements.[3] - If roughness is an issue, consider incorporating a roughness layer in your optical model for techniques like ellipsometry.[3] | |
| Formation of Aggregates on the Surface | Uncontrolled polymerization of the silane.[3] | - This is a common issue with silanes that have multiple bonding sites.[3] - Reduce the silanization time and/or the concentration of the silane solution.[3] - Carry out the reaction in an anhydrous solvent.[3] |
| Physisorbed (weakly bonded) silane molecules. | - After the silanization step, thoroughly rinse the substrate with the anhydrous solvent to remove excess, unreacted silane.[3][4] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to provide quick answers to common queries.
Q1: What is the primary role of this compound in surface treatment?
A1: this compound is a bifunctional organosilane that acts as a coupling agent to create a durable bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymer matrices.[4][5] Its triethoxysilyl group bonds to the inorganic surface, while the urea functional group interacts with the organic polymer, enhancing adhesion and improving the mechanical properties and durability of composite materials.[2][4]
Q2: How does the urea functional group contribute to its performance, particularly in drug development?
A2: The urea group's ability to form strong hydrogen bonds is crucial.[6] This enhances adhesion between the inorganic surface and a polymer matrix.[3] In the context of drug development, the unique hydrogen bonding capabilities of ureas make them an important functional group for drug-target interactions.[7] This property can be leveraged in applications like functionalizing silica nanoparticles for drug delivery, where the urea groups can enhance the loading capacity of certain therapeutic molecules.[6][7]
Q3: What are the optimal conditions for this compound surface treatment?
A3: Optimal conditions can vary depending on the substrate and application, but general guidelines are as follows:
| Parameter | Optimal Range/Value | Reference |
| Silane Concentration | 0.5 - 2.0% by weight of the substrate | [2] |
| Application pH | 4 - 6 | [2] |
| Curing Temperature | 120 - 150°C | [2] |
| Curing Time | 30 - 60 minutes | [2] |
Q4: How can I confirm a successful surface modification?
A4: A multi-technique approach is recommended for a comprehensive analysis.[3] Commonly used techniques include:
-
Contact Angle Goniometry: To assess the change in wettability (hydrophilicity/hydrophobicity) of the surface.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of the silane layer.[3]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness.[3]
-
Ellipsometry: To measure the thickness of the silane film.[3]
Q5: What is the difference between liquid-phase and vapor-phase deposition for silanization?
A5: The choice depends on the desired film characteristics. Liquid-phase deposition is simpler and more common, but it can be prone to the formation of multilayers if not carefully controlled.[8] Vapor-phase deposition offers better control over monolayer formation and can produce more uniform and reproducible coatings.[8]
Experimental Protocols
Detailed methodologies for key experimental procedures.
Protocol 1: General Surface Modification of Glass Substrates (Liquid Phase)
-
Substrate Cleaning and Activation:
-
Sonicate glass slides in a detergent solution (e.g., 1-2% Liquinox®) for 15-20 minutes.[8]
-
Rinse thoroughly with deionized water.[8]
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, treat the slides with oxygen plasma for 3-5 minutes to clean and activate the surface.[3][8]
-
Rinse extensively with deionized water and dry with a stream of nitrogen or in an oven at 110°C.[8]
-
-
Silane Solution Preparation:
-
Silanization:
-
Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.[4]
-
-
Rinsing:
-
Gently rinse the slides with ethanol to remove any excess, unreacted silane.[4]
-
-
Curing:
-
Cure the treated slides in an oven at 110°C for 15-30 minutes to promote the condensation of the silanol groups and the formation of covalent bonds with the glass surface.[4]
-
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction:
-
Introduce the modified substrate into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, Si 2p).
-
Use a neutralizer (e.g., a low-energy electron flood gun) to compensate for charging effects on insulating substrates.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of each element.
-
Calculate the atomic concentrations of the elements from the peak areas using the appropriate relative sensitivity factors (RSFs).
-
Visualizations
Experimental Workflow for Surface Modification
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 116912-64-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to prevent aggregation of nanoparticles during functionalization with N-(Triethoxysilylpropyl)urea
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of nanoparticles during surface functionalization with N-(Triethoxysilylpropyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?
A1: Nanoparticle aggregation during silanization is primarily driven by three factors:
-
Changes in Surface Charge: The functionalization process can alter the surface charge (zeta potential) of the nanoparticles. If the repulsive electrostatic forces are diminished, attractive van der Waals forces can dominate, leading to aggregation.[1][2]
-
Uncontrolled Silane Polymerization: this compound has triethoxysilyl groups that first hydrolyze to form reactive silanols (Si-OH). In the presence of excess water or under unfavorable pH conditions, these silanols can self-condense to form polysiloxane oligomers in solution.[1][3] These oligomers can then precipitate or bridge between nanoparticles, causing significant aggregation.[1]
-
Improper Reaction Conditions: Key parameters such as pH, temperature, solvent composition, and silane concentration heavily influence the kinetics of silane hydrolysis and condensation.[1] If not optimized, these conditions can favor inter-particle reactions over the desired surface grafting, resulting in aggregation.[1][4][5]
Q2: How does pH influence nanoparticle aggregation during silanization?
A2: The pH of the reaction medium is a critical parameter because it controls the rates of both hydrolysis of the ethoxy groups and the condensation of the resulting silanols.[1][6]
-
Hydrolysis: This reaction is catalyzed by both acids and bases.[1] In acidic conditions (pH 4-5), the hydrolysis rate is typically fast, while the condensation rate is slower.[1][7] This is often advantageous as it promotes the formation of silanol groups that are ready to react with the nanoparticle surface.[1]
-
Condensation: The condensation rate is generally faster in alkaline conditions.[1] This can increase the risk of uncontrolled silane self-polymerization and inter-particle bridging if not carefully managed.[1]
-
Surface Charge: The pH also dictates the surface charge of the nanoparticles. Operating at a pH far from the nanoparticle's isoelectric point typically ensures higher electrostatic repulsion and better colloidal stability.[1][2]
Q3: What is the role of the solvent in preventing aggregation?
A3: The choice of solvent is crucial for maintaining nanoparticle stability and controlling reaction kinetics.[1][8]
-
Dispersion: The primary role of the solvent is to ensure the nanoparticles are well-dispersed before the reaction begins. A poor initial dispersion will lead to an aggregated final product.[1]
-
Silane Solubility: The this compound must be soluble in the chosen solvent system.[1]
-
Controlling Hydrolysis: While water is necessary for the hydrolysis of the silane's ethoxy groups, an excess can lead to rapid, uncontrolled self-condensation.[1][3] Therefore, a common and effective strategy is to use a mixture of an organic solvent, like ethanol, with a controlled amount of water.[1][9] This approach helps to moderate the hydrolysis rate and prevent premature polymerization in the bulk solution.[1]
Q4: How can I characterize and quantify nanoparticle aggregation after functionalization?
A4: A multi-technique approach is recommended to confirm both successful functionalization and the absence of aggregation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in suspension. A significant increase in size after functionalization is a strong indicator of aggregation.[1]
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Provides direct visual evidence of the nanoparticles' size, shape, and aggregation state.[1]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A zeta potential value close to zero suggests a loss of electrostatic stabilization, increasing the likelihood of aggregation.[1][2][10]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), a change in the shape or position of the surface plasmon resonance peak can indicate aggregation.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of nanoparticles with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitates or cloudy suspension after reaction | 1. Excessive silane self-condensation in solution.[1]2. Severe nanoparticle aggregation. | 1. Reduce the concentration of this compound.[1]2. Optimize the water content in the solvent; use a controlled amount of water in an alcohol-based solvent.[1]3. Adjust the pH to slow the condensation rate (e.g., slightly acidic conditions, pH 4-5).[1][7] |
| DLS shows a significant increase in hydrodynamic diameter | 1. Poor initial dispersion of nanoparticles.2. Formation of small aggregates or inter-particle bridging during the reaction.[1] | 1. Ensure the initial nanoparticle suspension is well-dispersed using sonication before adding the silane.[1]2. Decrease the reaction temperature to slow down the reaction kinetics.[1]3. Reduce the reaction time.[1]4. Add the silane solution dropwise to the nanoparticle suspension under vigorous stirring.[11] |
| TEM/SEM images show large, irregular clusters | 1. Severe, irreversible aggregation.[1]2. Insufficient hydroxyl (-OH) groups on the nanoparticle surface for covalent attachment. | 1. Re-evaluate the entire protocol, focusing on pH, solvent, silane concentration, and temperature.[1]2. Consider a two-step functionalization: pre-hydrolyze the silane in a separate solution before adding it to the nanoparticles.[1][11]3. For some materials, pre-treatment (e.g., with piranha solution or oxygen plasma for silica) may be necessary to generate sufficient surface hydroxyl groups.[11][12] |
| Zeta potential is close to zero after functionalization | 1. Loss of surface charge and electrostatic stabilization due to the urea functional group.[1] | 1. Adjust the pH of the final suspension to a value further from the new isoelectric point to increase surface charge.[1]2. Consider co-functionalization with a charged silane (e.g., an amino- or carboxyl-terminated silane) to maintain a high surface charge.[1][8] |
| Inconsistent results between batches | 1. Variable water content in solvents or from atmospheric moisture.2. Aging of the silane stock solution (pre-hydrolysis and oligomerization).[11] | 1. Use anhydrous solvents and add a precise, controlled amount of water for the hydrolysis step.[11]2. Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere.[11] |
Experimental Protocols
General Protocol for Functionalization in an Ethanol/Water Mixture
This protocol provides a general guideline. Optimization of parameters such as concentrations, reaction time, and temperature is crucial for specific nanoparticle systems.[1]
Materials:
-
Nanoparticles
-
Absolute Ethanol (Anhydrous)
-
Deionized (DI) Water
-
This compound
-
Acetic Acid (for pH adjustment, optional)
-
Centrifuge
-
Sonicator (bath or probe)
-
Magnetic stirrer
Methodology:
-
Nanoparticle Dispersion: a. Disperse the nanoparticles in absolute ethanol to a desired concentration (e.g., 1 mg/mL).[1] b. Sonicate the suspension for 15-30 minutes to ensure a uniform, aggregate-free dispersion.[1]
-
Silane Solution Preparation: a. In a separate container, prepare a solution of this compound in absolute ethanol. The concentration will need to be optimized, but a starting point is a 1-5% v/v solution.[1]
-
Hydrolysis of Silane (Pre-hydrolysis Step - Recommended): a. To the silane solution, add a controlled amount of deionized water. A common starting point is a water-to-silane molar ratio between 1:1 and 3:1.[1] b. Optional: Adjust the pH of this solution to 4-5 with a small amount of acetic acid to catalyze the hydrolysis step.[1][7] c. Allow the solution to stir for 1-2 hours at room temperature to facilitate the hydrolysis of the triethoxysilyl groups to silanols.[1]
-
Functionalization Reaction: a. While vigorously stirring the dispersed nanoparticle suspension, slowly add the pre-hydrolyzed silane solution dropwise.[1][11] b. Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated, up to 60°C).[1][3]
-
Washing and Purification: a. After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.[1] b. Remove and discard the supernatant. Re-disperse the nanoparticles in fresh ethanol, using sonication if necessary.[1] c. Repeat the centrifugation and re-dispersion steps 2-3 times to completely remove excess silane and reaction by-products.[1] d. Finally, re-disperse the cleaned, functionalized nanoparticles in the desired solvent for storage or further use.[1]
Visualizations
Caption: Chemical pathways in nanoparticle functionalization.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical workflow for troubleshooting aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of the Solvent Quality on the Local Dynamics of Soft and Swollen Polymer Nanoparticles Functionalized with Polymer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of functionalization on solubility and plasmonic features of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting guide for incomplete hydrolysis of N-(Triethoxysilylpropyl)urea
Technical Support Center: N-(Triethoxysilylpropyl)urea
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for the hydrolysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of incomplete hydrolysis of this compound?
Incomplete hydrolysis is most often a result of suboptimal reaction conditions. The key factors influencing the extent and rate of the reaction include the pH of the medium, water concentration, reaction temperature and time, solvent system, and the presence of a catalyst.[1] The hydrolysis of the triethoxysilyl groups to form reactive silanol (Si-OH) groups is a critical step for subsequent applications like surface modification or condensation.[1][2]
Q2: My hydrolysis reaction is slow or appears incomplete. How does pH affect the process?
The pH of the reaction medium is a critical catalyst for hydrolysis. The reaction is typically slowest at a neutral pH (~7).[1] To accelerate the reaction, the pH should be adjusted to be either acidic or basic. For many non-amino alkoxysilanes, a weakly acidic range of pH 4-5 is recommended to effectively catalyze the hydrolysis.[1]
-
Acid-Catalyzed Mechanism: Under acidic conditions, a proton (H+) attacks the oxygen atom of the ethoxy group (-OCH₂CH₃), making it a better leaving group (ethanol). This facilitates the nucleophilic attack by water on the silicon atom.[2][3]
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Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion (OH-) directly attacks the silicon atom, which is more direct but can also promote faster condensation of the resulting silanol groups.[3][4]
Q3: I'm observing an oily precipitate or cloudiness in my reaction. What does this indicate?
The formation of a white precipitate, oily layer, or general turbidity (cloudiness) often suggests that the hydrolyzed silanol intermediates are undergoing self-condensation prematurely.[1][5] This forms larger siloxane (Si-O-Si) oligomers or polymers that may be insoluble in the solvent system, causing them to fall out of solution.[1] This issue is often exacerbated by non-optimal pH, high temperatures, or high silane concentrations.
Q4: How can I optimize the temperature and reaction time?
Temperature is a key factor in controlling the reaction rate. Increasing the temperature generally accelerates hydrolysis.[1] A common starting point is a range of 40-60°C.[1] However, a balance must be struck; higher temperatures also accelerate the competing self-condensation reaction.[1] For long-chain silanes, the hydrolysis may require several hours to reach completion.[1] It is recommended to monitor the reaction over time to determine the optimal endpoint before significant condensation occurs.
Q5: What is the correct amount of water to use for the hydrolysis?
Water is a reactant, so a sufficient amount is crucial. The stoichiometric requirement is three moles of water for every one mole of this compound to hydrolyze all three ethoxy groups. However, in practice, a stoichiometric excess of water is recommended to ensure the reaction goes to completion and to account for solvent effects.[6] Ratios of 2 to 6 moles of water per mole of alkoxysilane are often used.[6]
Data Presentation: Reaction Parameter Influence
The following table summarizes the general effects of key parameters on the hydrolysis and condensation rates of alkoxysilanes.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Recommended Range/Condition | Potential Issue if Suboptimal |
| pH | Slowest at pH 7; increases in acidic or basic conditions[1] | Minimal at pH 2; increases above pH 4 | Acidic: pH 4-5[1] | Slow/incomplete reaction (at pH 7); rapid condensation (at high pH) |
| Temperature | Increases with temperature[1] | Increases significantly with temperature[1] | 40-60°C[1] | Slow reaction (too low); premature condensation (too high) |
| Water Conc. | Increases with water concentration (up to a point) | Dependent on silanol concentration | Stoichiometric excess[6] | Incomplete hydrolysis (too low); potential solubility issues (too high) |
| Solvent | Can be slowed by alcohol co-solvents[1] | Affects solubility of oligomers | Alcohol/water mixtures (e.g., 95:5 v/v)[1] | Phase separation/precipitation |
Experimental Protocols
Protocol 1: General Hydrolysis of this compound
This protocol provides a general starting point for achieving controlled hydrolysis.
-
Prepare the Hydrolysis Medium:
-
Add the Silane:
-
While vigorously stirring the hydrolysis medium, slowly add the this compound to achieve the desired final concentration (e.g., 1-2% w/v).[1]
-
-
Reaction:
-
Maintain the reaction at a controlled temperature (e.g., 50°C) with continuous stirring.[1]
-
Allow the reaction to proceed for a set time (e.g., 1-4 hours), depending on the desired degree of hydrolysis.
-
-
Monitoring (Optional but Recommended):
-
Periodically withdraw aliquots to analyze the extent of hydrolysis using techniques like FTIR or NMR spectroscopy.
-
Protocol 2: Monitoring Hydrolysis via FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the progress of the hydrolysis reaction.
-
Instrumentation: Use an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquid samples.[7]
-
Sample Preparation: At various time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, dry ATR crystal.
-
Place a drop of the reaction aliquot onto the ATR crystal and acquire the sample spectrum.
-
-
Spectral Analysis: Monitor the following spectral regions:[7]
-
Disappearance of Reactants: Look for a decrease in the intensity of the Si-O-C stretching bands, typically found around 1100-1000 cm⁻¹.
-
Appearance of Products: Watch for the appearance of a broad absorption band from 3700-3200 cm⁻¹, which corresponds to the O-H stretch of the newly formed silanol (Si-OH) groups. The formation of Si-O-Si bonds from condensation can also be observed around 1050-1000 cm⁻¹.[7]
-
Visualizations
Hydrolysis & Condensation Pathway
The following diagram illustrates the two-stage process of silane hydrolysis followed by condensation.
Caption: Hydrolysis converts ethoxy groups to silanols, which then condense.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with incomplete hydrolysis.
Caption: A step-by-step guide to diagnosing hydrolysis problems.
References
Effect of pH on the stability and reactivity of N-(Triethoxysilylpropyl)urea solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Triethoxysilylpropyl)urea solutions. The information focuses on the critical role of pH in the stability and reactivity of this silane coupling agent.
Troubleshooting Guides
Issue 1: Solution becomes cloudy or forms a gel prematurely.
Question: My this compound solution turned cloudy or gelled shortly after preparation. What is the cause and how can I prevent it?
Answer:
This issue is typically caused by rapid, uncontrolled hydrolysis and condensation of the silane. The rate of these reactions is highly dependent on pH.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incorrect pH | At neutral or alkaline pH, the condensation of silanols is accelerated, leading to the formation of insoluble polysiloxane networks (gelation). | Adjust the pH of your aqueous solution to a weakly acidic range of 4-6 using a suitable buffer (e.g., acetate buffer). This slows down the condensation rate, providing a more stable solution. |
| High Concentration | Higher concentrations of the silane increase the proximity of molecules, promoting faster condensation. | Prepare more dilute solutions, typically in the range of 0.5-2.0% (w/v), especially for initial trials. |
| Presence of Contaminants | Certain metal ions can catalyze the condensation reaction. | Use high-purity water and ensure all glassware is thoroughly cleaned to remove any potential contaminants. |
| Elevated Temperature | Higher temperatures increase the rate of both hydrolysis and condensation. | Prepare and store the solution at room temperature or below unless a higher temperature is required for a specific application. If heating is necessary, monitor the solution closely for any signs of cloudiness. |
Issue 2: Poor surface modification or inconsistent results.
Question: I am not observing the expected surface modification with my this compound solution, or the results are not reproducible. What could be the problem?
Answer:
Inconsistent or poor surface modification often points to incomplete hydrolysis of the triethoxysilyl group or instability of the solution over time.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | For the silane to react with a surface, the ethoxy groups must first hydrolyze to form reactive silanol (Si-OH) groups. This hydrolysis is pH-dependent. | Ensure the pH of your solution is in the optimal range of 4-6 to facilitate controlled hydrolysis. Allow sufficient time for hydrolysis to occur (typically 30-60 minutes with stirring) before applying the solution to the substrate. |
| Solution Instability | If the prepared solution is stored for an extended period, the silane can self-condense, reducing the concentration of active monomers available for surface reaction. | Prepare fresh solutions before each use. If storage is necessary, store at a low temperature (2-8 °C) and in the optimal pH range to prolong stability. |
| Improper Substrate Preparation | The substrate surface must be clean and have available hydroxyl groups for the silane to bond with. | Thoroughly clean the substrate to remove any organic contaminants and ensure the surface is appropriately hydroxylated (e.g., through plasma treatment or piranha cleaning for glass/silicon substrates). |
| Incorrect Application pH | The pH at the point of application can influence the reaction with the substrate. | Maintain the optimal pH of 4-6 during the surface treatment process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and using this compound solutions?
A1: The optimal pH for both stability and reactivity of this compound solutions is in the weakly acidic range of 4 to 6. Within this range, the hydrolysis of the ethoxy groups to form reactive silanols is efficient, while the rate of self-condensation, which leads to solution instability and gelation, is minimized.
Q2: How does pH affect the stability of the urea functional group in this compound?
A2: The urea functional group is generally stable within a pH range of 4 to 8. Outside of this range, it can be susceptible to hydrolysis, especially at elevated temperatures. However, the stability of the triethoxysilyl end of the molecule is the more critical factor in solution preparation and use.
Q3: Can I use a strong acid or base to adjust the pH of my this compound solution?
A3: It is not recommended. Strong acids or bases can lead to very rapid and uncontrolled hydrolysis and condensation of the silane, resulting in a short pot life of the solution. It is best to use a dilute weak acid, such as acetic acid, or a suitable buffer system to adjust and maintain the pH in the optimal 4-6 range.
Q4: How long can I store a prepared this compound solution?
A4: For best results, it is always recommended to prepare fresh solutions before use. The stability of a prepared solution depends on the pH, concentration, and storage temperature. A solution at the optimal pH of 4-6, at a low concentration (e.g., 1%), and stored at a low temperature (2-8 °C) may remain viable for several hours to a few days. However, you should always visually inspect the solution for any signs of cloudiness or precipitation before use.
Q5: What are the signs of degradation in my this compound solution?
A5: The primary signs of degradation are the appearance of turbidity (cloudiness), precipitation, or an increase in viscosity, eventually leading to the formation of a gel. These are all indications of uncontrolled condensation of the silane molecules.
Quantitative Data Summary
The following table summarizes the general effect of pH on the stability and reactivity of this compound solutions based on established principles for alkoxysilanes.
| pH Range | Hydrolysis Rate of Ethoxy Groups | Condensation Rate of Silanols | Solution Stability | Reactivity with Substrate |
| < 3 (Strongly Acidic) | Very Fast | Slow | Moderate | Good |
| 4 - 6 (Weakly Acidic) | Fast | Slow | Optimal | Optimal |
| 7 (Neutral) | Slow | Moderate | Poor | Moderate |
| > 8 (Alkaline) | Fast | Very Fast | Very Poor (gelation) | Poor |
Experimental Protocols
Protocol: Evaluating the Effect of pH on the Stability of this compound Solutions
This protocol outlines a method to determine the stability of this compound solutions at different pH values by monitoring for the onset of condensation (turbidity).
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 4, 5, 6, 7, and 8)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Turbidimeter or a spectrophotometer capable of measuring absorbance at a fixed wavelength (e.g., 500 nm)
Procedure:
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., 4, 5, 6, 7, and 8).
-
Solution Preparation:
-
For each pH value, place a known volume of the buffer solution into a clean glass vial with a magnetic stir bar.
-
While stirring, add this compound to achieve a final concentration of 2% (w/v).
-
Stir the solution for 30 minutes to allow for initial hydrolysis.
-
-
Stability Monitoring:
-
At time zero and at regular intervals (e.g., every 30 minutes for the first few hours, then hourly), measure the turbidity of each solution using a turbidimeter. Alternatively, measure the absorbance at 500 nm using a spectrophotometer. An increase in turbidity or absorbance indicates the onset of condensation.
-
Record the time at which a noticeable increase in turbidity is observed for each pH.
-
-
Data Analysis:
-
Plot turbidity/absorbance versus time for each pH value.
-
Determine the "pot life" or stability time for each solution, defined as the time taken to reach a certain turbidity threshold.
-
Compare the stability times across the different pH values to identify the optimal pH for solution stability.
-
Visualizations
Technical Support Center: Purification of N-(Triethoxysilylpropyl)urea Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of N-(Triethoxysilylpropyl)urea.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the purification of your this compound reaction product.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Consider extending the reaction time or adjusting the temperature. |
| Presence of unreacted starting materials (e.g., γ-aminopropyltriethoxysilane, urea/ethyl carbamate). | - Vacuum Distillation: Unreacted starting materials with lower boiling points can often be removed. - Recrystallization: Choose a solvent system where the product has lower solubility than the impurities at low temperatures. | |
| Hydrolysis of the triethoxysilyl group. | - Conduct the reaction and purification under anhydrous conditions to minimize moisture exposure. - Use dried solvents and reagents. | |
| Formation of side products. | - Optimize reaction conditions (temperature, catalyst, stoichiometry) to minimize side reactions. - Utilize purification techniques like column chromatography for difficult-to-separate impurities. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities inhibiting crystallization. | - Attempt purification by vacuum distillation to remove volatile impurities. - Try co-distillation with a high-boiling inert solvent. |
| The product itself is a viscous liquid at room temperature. | - Confirm the expected physical state of the purified product. This compound is often a liquid. | |
| Low Yield After Purification | Product loss during vacuum distillation. | - Ensure the vacuum pressure and temperature are optimized to prevent loss of the product. - Use a well-designed distillation apparatus with a fraction collector. |
| Product remains dissolved in the mother liquor after recrystallization. | - Optimize the solvent system for recrystallization to maximize product precipitation upon cooling. - Cool the solution slowly to encourage crystal formation and consider placing it in a freezer to maximize yield. | |
| Degradation of the product during purification. | - Avoid excessive heating during distillation. - Ensure the purification process is compatible with the stability of the silane functional group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include:
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Unreacted Starting Materials: γ-aminopropyltriethoxysilane and urea or ethyl carbamate.
-
Hydrolysis Products: The triethoxysilyl group is sensitive to moisture and can hydrolyze to form silanols (R-Si(OH)₃) and subsequently condense to form siloxane oligomers (R-Si-O-Si-R).
-
Side Products: Depending on the synthesis route, side products from the reaction of the amine or carbamate can occur. For instance, in the reaction involving urea, biuret formation can be a concern, especially at elevated temperatures.[1][2]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and some unreacted starting materials. Given the boiling point of this compound is around 286-305°C at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.[3]
-
Recrystallization: While this compound is often a liquid at room temperature, recrystallization from a suitable solvent at low temperatures can be a viable option for removing soluble impurities.[4][5] Common solvent systems for organosilanes include hexanes, ethanol, and mixtures thereof.[6][7]
Q3: How can I minimize the hydrolysis of the triethoxysilyl group during workup and purification?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions.
-
Use dry solvents for extraction and washing steps.
-
Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure to atmospheric moisture.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several techniques can be used to determine the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H, C=O, Si-O-C).
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound by removing non-volatile impurities and lower-boiling starting materials.
Materials:
-
Crude this compound reaction mixture
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a condenser, receiving flask, and vacuum pump with a cold trap)
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude reaction mixture into the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with stirring.
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Monitor the temperature of the vapor and the pressure of the system.
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Collect the fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, a related compound, 3-(Trimethoxysilyl)propyl urea, has a boiling point of 217-250 °C at atmospheric pressure.
-
Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Purity Achieved | Typical Yield | Reference |
| Vacuum Distillation | >95% (typical for silanes) | 60-80% | General laboratory practice |
| Recrystallization | >98% (dependent on solvent) | 50-70% | General laboratory practice |
Note: The purity and yield are dependent on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity of this compound.
References
- 1. (3-Aminopropyl)triethoxysilane- CAS 919-30-2- APTES [feidianchem.com]
- 2. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 9. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Avoiding multilayer formation in N-(Triethoxysilylpropyl)urea self-assembled monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully forming high-quality N-(Triethoxysilylpropyl)urea self-assembled monolayers (SAMs) and avoiding the common issue of multilayer formation.
Troubleshooting Guide: Avoiding Multilayer Formation
Multilayer formation is a frequent challenge in the deposition of this compound SAMs, leading to rough, non-uniform surfaces and irreproducible results. This guide addresses the primary causes of this issue and provides targeted solutions.
Problem 1: Observation of Hazy or Visually Non-Uniform Film on the Substrate
| Possible Cause | Recommended Solution |
| Excessive Water in Reaction Solvent: Trace amounts of water can cause premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution, leading to the deposition of aggregates rather than a monolayer. | - Use anhydrous solvents (e.g., toluene, ethanol) from a freshly opened bottle or one that has been properly dried over molecular sieves. - Prepare the silane solution immediately before use to minimize water absorption from the atmosphere. |
| High Silane Concentration: A high concentration of this compound in the deposition solution increases the likelihood of intermolecular reactions and aggregation in the bulk solution. | - Reduce the silane concentration to the recommended range of 0.1% to 2% (v/v). - If aggregation persists, try further decreasing the concentration. |
| Contaminated Substrate: Organic residues or particulate matter on the substrate surface can act as nucleation sites for multilayer growth and prevent uniform monolayer formation. | - Implement a rigorous substrate cleaning procedure. For silicon or glass substrates, a piranha solution wash followed by thorough rinsing with deionized water and drying with an inert gas is effective. |
Problem 2: High Surface Roughness Observed via Atomic Force Microscopy (AFM)
| Possible Cause | Recommended Solution |
| Uncontrolled Polymerization on the Surface: This is a common issue with highly reactive silanes and can be exacerbated by the presence of excess water on the substrate surface. | - Ensure the substrate is completely dry before immersion in the silane solution. - Control the humidity of the deposition environment, for instance, by performing the deposition in a glove box under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged Reaction Time: Leaving the substrate in the silane solution for an extended period can promote the vertical growth of multilayers on top of the initial monolayer. | - Optimize the deposition time. Start with a shorter duration (e.g., 1-2 hours) and characterize the surface. Gradually increase the time if monolayer coverage is incomplete. |
| Post-Deposition Rinsing is Inadequate: Physisorbed (loosely bound) silane aggregates may remain on the surface if not properly removed. | - After deposition, rinse the substrate thoroughly with fresh anhydrous solvent. - Gentle sonication in a fresh portion of the anhydrous solvent for a few minutes can help remove non-covalently bound aggregates. |
Problem 3: Inconsistent or Unexpected Characterization Results (Contact Angle, Ellipsometry)
| Possible Cause | Recommended Solution |
| Formation of Intermolecular Hydrogen Bonds Between Urea Groups: The urea moiety is capable of forming strong hydrogen bonds, which can contribute to the vertical aggregation of silane molecules, leading to multilayer formation. | - Use a lower silane concentration to reduce the proximity of molecules in solution and on the surface. - A post-deposition curing step (e.g., baking at 110-120 °C) can promote the formation of a more stable and covalently cross-linked monolayer. |
| Variability in Surface Hydroxylation: The density of hydroxyl (-OH) groups on the substrate surface can affect the packing density and uniformity of the SAM. | - Standardize the substrate pre-treatment protocol to ensure a consistent and high density of surface hydroxyl groups. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that leads to multilayer formation of this compound?
A1: Multilayer formation primarily occurs due to the premature hydrolysis and self-condensation of the triethoxysilyl groups in the bulk deposition solution, which is catalyzed by water. These resulting oligomers and aggregates can then deposit onto the substrate. Additionally, the urea functional group can participate in intermolecular hydrogen bonding, which may further promote the vertical assembly of molecules on the surface.
Q2: Why is it crucial to use an anhydrous solvent for the deposition?
A2: Anhydrous solvents are critical to minimize the amount of water available for the hydrolysis of the this compound in the bulk solution.[1] By limiting this solution-phase reaction, the desired surface-mediated self-assembly is favored, leading to the formation of a uniform monolayer.
Q3: Can vapor-phase deposition be used to avoid multilayer formation?
A3: Yes, vapor-phase deposition is an excellent alternative to solution-phase deposition for minimizing multilayer formation. In this method, the substrate is exposed to the silane vapor in a controlled, low-pressure environment. This significantly reduces the presence of bulk water and can lead to highly uniform and well-ordered monolayers.
Q4: How does the urea group influence the SAM formation?
A4: The urea group has a dual influence. Its polarity can enhance the affinity of the silane for the hydrophilic substrate surface. However, its strong hydrogen-bonding capability can also contribute to the formation of multilayers through intermolecular interactions if the deposition conditions are not carefully controlled.
Q5: What is a typical water contact angle for a well-formed this compound monolayer?
A5: A well-formed monolayer of this compound is expected to exhibit a moderately hydrophilic surface due to the presence of the terminal urea group. The water contact angle would typically be in the range of 40-60 degrees. A significantly lower or more variable contact angle may indicate an incomplete or disordered layer, while a higher contact angle could suggest a different surface chemistry or contamination.
Data Presentation
The following tables provide illustrative quantitative data that can be expected when characterizing this compound SAMs. These values are representative and may vary depending on the specific substrate and experimental conditions.
Table 1: Effect of Deposition Conditions on SAM Quality
| Deposition Condition | Expected Outcome | Water Contact Angle (°) | Ellipsometric Thickness (nm) | AFM Roughness (RMS, nm) |
| Low Concentration (0.5% v/v), Short Time (1 hr), Anhydrous Solvent | Monolayer | 50 ± 5 | 1.0 - 1.5 | < 0.5 |
| High Concentration (5% v/v), Short Time (1 hr), Anhydrous Solvent | Aggregates/Partial Multilayer | 40 ± 10 | 2.0 - 5.0 | 1.0 - 3.0 |
| Low Concentration (0.5% v/v), Long Time (24 hr), Anhydrous Solvent | Potential for Multilayer Growth | 45 ± 8 | 1.5 - 3.0 | 0.8 - 2.0 |
| Low Concentration (0.5% v/v), Short Time (1 hr), Solvent with Trace Water | Significant Multilayer/Aggregation | Highly Variable | > 5.0 | > 3.0 |
Table 2: Troubleshooting Characterization Data
| Observed Data | Potential Issue | Suggested Action |
| Water Contact Angle < 40° and highly variable | Incomplete or disordered monolayer | Increase deposition time or optimize substrate cleaning |
| Ellipsometric Thickness > 2 nm | Multilayer formation | Reduce silane concentration and/or deposition time; ensure anhydrous conditions |
| AFM Roughness > 1 nm | Surface aggregation/polymerization | Reduce water content in the system; optimize rinsing and sonication steps |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation (Silicon Wafer)
-
Cut the silicon wafer to the desired size using a diamond scribe.
-
Prepare a Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Immerse the silicon substrates in the Piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for SAM deposition to prevent re-contamination.
Protocol 2: this compound SAM Deposition (Solution Phase)
-
In a clean, dry glass vessel inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the freshly cleaned and dried silicon substrates into the deposition solution.
-
Seal the vessel and allow the deposition to proceed for 2 hours at room temperature with gentle agitation.
-
After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the substrates in a fresh portion of anhydrous toluene for 5 minutes to further remove loosely bound silane.
-
Rinse the substrates again with toluene and then with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
To complete the formation of covalent siloxane bonds, cure the substrates in an oven at 110-120 °C for 1 hour.
Visualizations
Caption: Workflow for this compound SAM Formation.
Caption: Troubleshooting logic for multilayer formation.
References
Improving the shelf life and stability of N-(Triethoxysilylpropyl)urea solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and stability of N-(Triethoxysilylpropyl)urea solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organosilane that possesses both a triethoxysilyl group and a terminal urea group.[1] This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[1][2] Its primary applications include use as an adhesion promoter in coatings, adhesives, and sealants, a coupling agent in composite materials to enhance mechanical properties, and for surface modification of materials.[1][3]
Q2: What are the main factors that affect the stability and shelf life of this compound solutions?
The stability of this compound solutions is primarily influenced by:
-
Moisture: Water initiates the hydrolysis of the triethoxysilyl groups to form reactive silanols, which can then self-condense.[1][4][5]
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. Hydrolysis is generally fastest in acidic or basic conditions and slowest at a neutral pH. For practical applications, a pH of 4-6 is often used to achieve controlled hydrolysis.[1] For general urea solutions, stability is greatest in the pH range of 4-8.[6]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and subsequent condensation reactions.[1][6] The hydrolysis rate can approximately double with every 10°C increase in temperature.[1]
-
Solvent: The choice of solvent is crucial. While often used in alcohol-water mixtures for application, storage in anhydrous solvents is recommended to prevent premature hydrolysis.[5]
-
Catalysts: Acids and bases can catalyze the hydrolysis reaction.[7]
Q3: How should this compound and its solutions be stored to maximize shelf life?
To ensure the longest possible shelf life, this compound and its solutions should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[4][8]
-
Tightly Sealed Containers: Keep containers tightly closed.[9][10]
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area.[9][10]
-
Avoid Contaminants: Keep away from water, acids, bases, and oxidizing agents.[4]
Q4: What is the expected shelf life of a prepared this compound solution?
The shelf life of a prepared solution is highly dependent on the solvent system and storage conditions. Aqueous or alcohol/water solutions are generally not stable and should be used within a few hours to a day.[11][12] For longer-term storage, the silane should be kept in an anhydrous solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or hazy shortly after preparation. | Premature hydrolysis and condensation due to moisture contamination. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents for preparing stock solutions.[5]- Prepare the solution in a low-humidity environment, such as a glove box.[5] |
| A gel or precipitate forms in the solution over time. | Advanced condensation of silanol groups, leading to the formation of insoluble polysiloxanes. | - Use the solution as quickly as possible after preparation, especially if it contains water.- If storing, ensure the container is tightly sealed and under an inert atmosphere.- Lower the storage temperature to slow down the condensation rate. |
| Poor performance as a coupling agent or adhesion promoter. | - The silane solution has degraded due to improper storage or age.- Incomplete hydrolysis before application.- Incorrect pH of the solution. | - Prepare a fresh solution from a properly stored stock of the neat silane.- Allow for a sufficient hydrolysis induction time (e.g., 5-10 minutes) after adding the silane to an aqueous alcohol solution before application.[11][12]- Adjust the pH of the solution to 4.5-5.5 with an acid like acetic acid to promote controlled hydrolysis.[11][12] |
| Inconsistent results between experiments. | - Variation in the amount of water in the solvent.- Fluctuations in ambient temperature and humidity.- Inconsistent hydrolysis time before application. | - Standardize the solvent preparation, including the water content.- Control the environmental conditions during solution preparation and application.- Use a consistent and defined hydrolysis time in your protocol. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Solution Stability
| Parameter | Effect on Stability | Optimal Range for Application | Notes |
| pH | Hydrolysis is slowest at neutral pH. | 4.5 - 5.5 | For controlled hydrolysis prior to surface treatment.[11][12] |
| Temperature | Higher temperatures increase reaction rates. | 20 - 40°C | The hydrolysis rate approximately doubles with every 10°C increase.[1] |
| Water Content | Essential for hydrolysis, but excess water in storage leads to instability. | Varies by application | For deposition, a 95:5 ethanol:water ratio is common.[11][12] |
| Solution Age (Aqueous) | Stability is limited. | Use within 2-12 hours | Varies depending on the specific silane and concentration.[11] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for Surface Treatment
-
Prepare the Solvent Mixture: In a clean, dry glass container, prepare a solvent mixture of 95% ethanol and 5% deionized water (by volume).
-
pH Adjustment: Adjust the pH of the solvent mixture to 4.5-5.5 using a dilute solution of acetic acid.
-
Silane Addition: With gentle stirring, add this compound to the pH-adjusted solvent to achieve a final concentration of 1-2% (by volume).
-
Hydrolysis Induction: Continue stirring the solution for 5-10 minutes to allow for the initial hydrolysis of the triethoxysilyl groups to form silanols.[11][12]
-
Application: The freshly prepared solution is now ready for application to a substrate by dipping, spraying, or brushing.
-
Curing: After application, the treated substrate should be cured. Curing can be achieved by heating at 110-120°C for 15-30 minutes or by allowing it to air dry at room temperature for 24 hours.[11][12]
Protocol 2: Stability Assessment of this compound Solution via Visual Inspection
-
Prepare Solutions: Prepare several batches of your desired this compound solution in different transparent, sealed containers.
-
Storage Conditions: Store each container under a different set of conditions you wish to evaluate (e.g., room temperature, 4°C, exposure to light, inert atmosphere).
-
Visual Inspection: At regular intervals (e.g., every hour for the first 8 hours, then daily), visually inspect each solution for any signs of instability, such as:
-
Cloudiness or haziness
-
Precipitate formation
-
Gelation
-
-
Record Observations: Record the time at which any of these changes are first observed for each storage condition. This will provide a qualitative measure of the solution's shelf life under different conditions.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for preparing and applying this compound solution.
References
- 1. Buy this compound | 116912-64-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 23779-32-0 [chemicalbook.com]
- 4. 1-[3-(Triethoxysilyl)propyl]urea | CAS#:116912-64-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
Technical Support Center: Characterization of N-(Triethoxysilylpropyl)urea Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Triethoxysilylpropyl)urea (TESPU) modified surfaces. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and characterization of TESPU-modified surfaces, offering potential causes and actionable solutions.
Problem: Inconsistent or Poor Surface Modification
Q1: My TESPU-modified surface shows a low water contact angle, indicating it is still hydrophilic. What went wrong?
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incomplete Hydrolysis of TESPU | The triethoxysilyl groups of TESPU must first hydrolyze to form reactive silanol groups. This process is influenced by pH, water content, and temperature. Ensure your silanization solution is prepared correctly. For instance, in an ethanol/water mixture, the pH should be adjusted to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.[1] Allow sufficient time for hydrolysis to occur before introducing the substrate. |
| Insufficient Surface Hydroxyl Groups | The covalent attachment of TESPU to the surface relies on the presence of hydroxyl (-OH) groups on the substrate. Thoroughly clean and activate the substrate surface using methods like piranha solution treatment or oxygen plasma to generate a high density of hydroxyl groups.[2][3] |
| Contaminated or Impure Reagents | Use high-purity TESPU and anhydrous solvents for the silanization step to prevent unwanted side reactions and ensure a uniform monolayer.[2] Contaminants can interfere with the self-assembly process. |
| Inadequate Reaction Time or Temperature | Optimize the silanization time and temperature. A common starting point is 1-2 hours at room temperature, but this may need to be adjusted based on the specific substrate and desired surface coverage.[3] |
Problem: Non-Uniform Coating and Presence of Aggregates
Q2: My AFM images reveal large aggregates and a rough surface instead of a smooth monolayer. How can I prevent this?
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Uncontrolled Polymerization in Solution | Excess water in the silanization solution can lead to premature and uncontrolled self-condensation of TESPU molecules, forming polysiloxane aggregates that deposit on the surface.[2][4] To mitigate this, conduct the reaction in a moisture-controlled environment and use anhydrous solvents.[2] |
| High Silane Concentration | A high concentration of TESPU in the solution can promote multilayer formation and aggregation.[2] Try reducing the silane concentration to favor the formation of a monolayer. |
| Ineffective Rinsing | After the silanization step, it is crucial to thoroughly rinse the surface with a fresh anhydrous solvent to remove any physisorbed or loosely bound silane molecules and aggregates.[1][3] |
| AFM Tip Artifacts | A dull or contaminated AFM tip can produce images with artifacts that may be misinterpreted as surface aggregates.[2] Always use a new, sharp tip for imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification with this compound?
The surface modification process with TESPU involves two key chemical reactions:
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH2CH3)3) of the TESPU molecule react with water to form reactive silanol groups (-Si(OH)3). This reaction is often catalyzed by an acid or base.[5]
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Covalent bonding with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).
-
Cross-linking with other hydrolyzed TESPU molecules to form a polysiloxane network on the surface (Si-O-Si).[5]
-
The terminal urea group (-NH(CO)NH2) remains available on the surface for further functionalization or to provide specific surface properties such as enhanced adhesion through hydrogen bonding.[6]
Q2: How does water content affect the quality of the TESPU-modified surface?
Water plays a critical but dual role in the silanization process. A controlled amount of water is necessary to initiate the hydrolysis of the triethoxysilyl groups to form reactive silanols.[4] However, an excess of water can lead to extensive self-condensation of the silane in the bulk solution, resulting in the formation of aggregates and a non-uniform, rough surface coating.[4] Therefore, controlling the water content in the reaction solvent is crucial for achieving a uniform monolayer.
Q3: Which analytical techniques are best suited for characterizing defects on TESPU-modified surfaces?
A multi-technique approach is highly recommended for a comprehensive characterization of defects:[2]
-
Atomic Force Microscopy (AFM): Provides direct visualization of the surface topography, allowing for the identification and characterization of defects such as pinholes, aggregates, and incomplete monolayer formation. It also provides quantitative data on surface roughness.[2][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): An extremely surface-sensitive technique that provides information on the elemental composition and chemical bonding states at the surface.[3] It can confirm the presence of the TESPU layer and detect contaminants or incomplete surface coverage.
-
Contact Angle Goniometry: A straightforward method to assess the overall quality and uniformity of the silane coating by measuring the surface wettability.[2][9] High variability in contact angle measurements across the surface can indicate a non-uniform or defective film.[2]
Q4: What are typical quantitative values I should expect for a well-formed TESPU-modified surface?
The following table summarizes some expected quantitative parameters for a successfully modified surface. Note that these values can vary depending on the substrate and specific process conditions.
| Parameter | Technique | Typical Value/Range | Significance |
| Surface Roughness (Ra) | AFM | < 1 nm | A low roughness value is indicative of a smooth, uniform monolayer. Increased roughness can suggest the presence of aggregates or multilayers.[7] |
| Water Contact Angle | Contact Angle Goniometry | Varies (dependent on substrate and desired functionality) | A significant and uniform change from the bare substrate indicates successful and consistent surface modification.[1] |
| Elemental Composition (Atomic %) | XPS | Presence of Si, N, C, O | Confirms the presence of the TESPU molecule on the surface. The relative atomic concentrations can provide information on layer thickness and purity.[3] |
Experimental Protocols
1. General Protocol for Surface Modification with TESPU
This protocol provides a general guideline for the modification of a hydroxyl-bearing substrate (e.g., glass or silicon wafer).
-
Substrate Cleaning and Activation:
-
Sonicate the substrate sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by immersing the cleaned substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-45 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, use an oxygen plasma cleaner.[3][10]
-
Rinse extensively with deionized water and dry under a nitrogen stream. Use immediately.[10]
-
-
Silanization:
-
Rinsing and Curing:
2. Characterization by Contact Angle Goniometry
-
Instrument Setup:
-
Place the contact angle goniometer on a vibration-free table and ensure it is level.
-
-
Measurement:
-
Carefully place the TESPU-modified substrate on the sample stage.
-
Using a microsyringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[10]
-
Capture a high-resolution image of the droplet profile as soon as it stabilizes.
-
Use the instrument's software to measure the contact angle on both sides of the droplet and calculate the average.[10]
-
Repeat the measurement at multiple locations on the surface to assess uniformity.[10]
-
3. Characterization by Atomic Force Microscopy (AFM)
-
Instrument Setup:
-
Select a sharp silicon nitride cantilever suitable for imaging in the desired mode (e.g., tapping mode in air).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the TESPU-modified substrate on the AFM stage.
-
Engage the tip with the surface and begin scanning.
-
Optimize the scan parameters (scan size, scan rate, setpoint) to obtain high-resolution images.
-
Acquire images from multiple areas to get a representative view of the surface topography.
-
-
Data Analysis:
-
Process the AFM images to remove noise and artifacts.
-
Analyze the images to identify defects such as aggregates, pinholes, or incomplete layers.
-
Calculate the surface roughness (e.g., Ra, RMS) from the height data.
-
4. Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Mount the TESPU-modified substrate on a sample holder, ensuring the surface is free of contaminants.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, N 1s, Si 2p).
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.[3]
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states of the elements.
-
Calculate the atomic concentrations of the elements using the appropriate relative sensitivity factors (RSFs) to confirm the presence and stoichiometry of the TESPU layer.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. azonano.com [azonano.com]
- 9. users.aalto.fi [users.aalto.fi]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Surface Modification: N-(Triethoxysilylpropyl)urea vs. APTES
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a critical step in a myriad of applications, from developing advanced biomaterials and drug delivery systems to enhancing the performance of diagnostic assays. The choice of surface modification agent dictates the resulting chemical and physical properties of the substrate, ultimately influencing its interaction with the biological environment. Among the plethora of available organosilanes, N-(Triethoxysilylpropyl)urea (TESPU) and (3-Aminopropyl)triethoxysilane (APTES) are two prominent candidates for introducing reactive functional groups onto hydroxylated surfaces. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visual workflows, to aid in the selection of the optimal silane for your research needs.
At a Glance: TESPU vs. APTES
| Feature | This compound (TESPU) | (3-Aminopropyl)triethoxysilane (APTES) |
| Chemical Structure | Contains a urea functional group and three ethoxysilane groups. | Contains a primary amine functional group and three ethoxysilane groups. |
| Film Characteristics | Forms a denser, more organized, and cross-linked layer due to the potential for hydrogen bonding from the urea group.[1] This can lead to greater hydrophobicity.[1] | Typically forms a less densely packed layer, which can range from a monolayer to a multilayer depending on deposition conditions.[2] |
| Primary Application | Applications requiring high adhesion, durability, and a stable, hydrophobic surface.[1] Can serve as a stable base layer for subsequent coatings.[1] | Widely used for the covalent immobilization of biomolecules due to its reactive primary amine group.[1] |
| Biomolecule Conjugation | Less suitable for direct biomolecule conjugation due to the lower reactivity of the urea group compared to a primary amine.[1] | The terminal primary amine provides a versatile handle for a wide range of conjugation chemistries, often requiring an activation step with a crosslinker like glutaraldehyde.[1] |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of TESPU and APTES across a range of performance metrics are not extensively available in published literature. However, by compiling data from various studies, we can construct a comparative overview. It is important to note that the properties of the resulting silane layer are highly dependent on the substrate, deposition method, and reaction conditions.
| Performance Metric | This compound (TESPU) | (3-Aminopropyl)triethoxysilane (APTES) |
| Water Contact Angle | Generally exhibits greater hydrophobicity than APTES-modified surfaces, though specific values are highly variable depending on surface preparation.[1] Some reports indicate challenges in obtaining consistent readings due to potential non-uniformity of the coating. | Reported values vary widely, typically in the range of 38° to 72° on silicon substrates, indicating a more hydrophilic character than bare silicon (around 21°). |
| Film Thickness | Tends to form thicker, multilayered films due to the potential for three-dimensional polymerization. | Can be controlled to form monolayers (approx. 0.5-1.0 nm) or multilayers (up to 16 nm) depending on the deposition conditions.[2] |
| Surface Elemental Composition (XPS) | A study on a similar bis-silane, N,N-Bis(3-trimethoxysilylpropyl)urea, showed higher atomic concentrations of silicon and nitrogen compared to APTES, suggesting a denser functional group presentation. | On a silicon nitride surface, APTES modification resulted in significant increases in nitrogen and carbon content. For example, one study reported an increase in nitrogen atomic percentage to around 10% after silanization. |
| Protein Adsorption | The more hydrophobic and densely packed nature of the urea-silane layer can influence protein adsorption, potentially favoring the adsorption of certain adhesion proteins. | The primary amine groups can be used to covalently attach proteins after activation. Non-specific protein adsorption is influenced by the surface charge and hydrophilicity imparted by the amine groups. |
| Cell Adhesion | The surface properties will influence cell attachment and proliferation, though specific comparative studies are limited. | Surfaces modified with APTES have been shown to promote the adhesion and proliferation of various cell types, including mesenchymal stem cells, often when used to immobilize adhesion-promoting proteins. |
Visualizing the Chemistry and Workflow
To better understand the molecular differences and the experimental processes involved in surface modification with TESPU and APTES, the following diagrams are provided.
Caption: Chemical structures of this compound and APTES.
Caption: A generalized workflow for surface modification using organosilanes.
Caption: Signaling pathway for biomolecule immobilization on an APTES-modified surface.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize and compare silanized surfaces.
Protocol 1: Surface Modification of Silicon Wafers
Materials:
-
Silicon wafers
-
This compound (TESPU) or (3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Acetone, ethanol, and deionized water for cleaning
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Soncate silicon wafers in acetone, followed by ethanol, and then deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen gas.
-
Immerse the cleaned wafers in freshly prepared Piranha solution for 30-60 minutes to create a hydroxylated surface.
-
Rinse the wafers thoroughly with copious amounts of deionized water and dry again with nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of either TESPU or APTES in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (e.g., nitrogen).
-
Immerse the hydroxylated silicon wafers in the silane solution for 1-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of nitrogen.
-
Cure the silanized wafers in an oven at 110-120°C for 1 hour to promote the formation of covalent siloxane bonds with the surface and to induce cross-linking within the silane layer.
-
-
Storage:
-
Store the modified wafers in a desiccator to prevent moisture contamination.
-
Protocol 2: Protein Adsorption Quantification (BCA Assay)
Materials:
-
Silane-modified substrates (e.g., in a 24-well plate format)
-
Protein solution of known concentration (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Microplate reader
Procedure:
-
Protein Incubation:
-
Add a defined volume of the protein solution to each well containing the silane-modified substrate.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for protein adsorption.
-
-
Washing:
-
Carefully aspirate the protein solution from each well.
-
Wash each well multiple times (e.g., 3 times) with PBS to remove non-adsorbed protein.
-
-
Protein Elution/Lysis:
-
Add a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS) to each well to detach the adsorbed proteins.
-
Incubate with gentle agitation to ensure complete elution.
-
-
BCA Assay:
-
Prepare a set of protein standards of known concentrations.
-
In a new microplate, mix a small volume of the eluted protein solution from each well and the protein standards with the BCA working reagent according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quantification:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
Generate a standard curve from the absorbance readings of the protein standards.
-
Determine the concentration of the eluted protein from the standard curve and calculate the amount of protein adsorbed per unit area of the substrate.
-
Protocol 3: Cell Adhesion Assay (Crystal Violet Staining)
Materials:
-
Silane-modified substrates in a multi-well plate
-
Cell culture medium
-
Cell suspension of the desired cell type
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet staining solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile, silane-modified substrates into the wells of a tissue culture plate.
-
Seed a known number of cells into each well.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 4, 24, or 48 hours) to allow for cell adhesion and proliferation.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Fixation:
-
Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixative and wash the wells with PBS.
-
-
Staining:
-
Add the Crystal Violet staining solution to each well, ensuring the cells are fully covered.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Solubilization and Quantification:
-
Allow the plates to dry completely.
-
Add the solubilization solution to each well to release the stain from the cells.
-
Incubate with gentle agitation until the color is uniform.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Conclusion
The choice between this compound and APTES for surface modification is highly dependent on the specific application.
APTES remains the gold standard for applications requiring the straightforward and covalent immobilization of biomolecules.[1] Its terminal primary amine group offers a well-established and versatile platform for a vast array of bioconjugation chemistries. For researchers in drug development and diagnostics who need to attach proteins, antibodies, or other biological ligands to a surface, APTES is often the more direct and well-documented choice.
This compound , and its bis-silane counterparts, are preferable for applications where the primary requirements are high adhesion, durability, and the creation of a stable, often more hydrophobic, surface layer.[1] The ability of the urea group to form strong hydrogen bonds contributes to a more densely cross-linked and robust coating.[1] While not the primary choice for direct biomolecule conjugation, TESPU can be an excellent option for creating a stable foundation for subsequent coatings or for applications where the physical robustness of the surface is paramount.
Ultimately, the optimal choice will be guided by the desired surface properties and the specific biological interactions being investigated. It is recommended that researchers perform pilot studies to evaluate both silanes under their specific experimental conditions to determine the most suitable option for their application.
References
A Comparative Performance Evaluation of N-(Triethoxysilylpropyl)urea and Other Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Silane Selection
In the realm of materials science, the interface between organic and inorganic materials is a critical determinant of the overall performance of composites, adhesives, and coatings. Silane coupling agents are instrumental in bridging this interface, enhancing adhesion and durability. Among these, N-(Triethoxysilylpropyl)urea, a ureido-silane, presents a unique combination of a urea functional group and hydrolyzable ethoxy groups. This guide provides a comprehensive comparison of the performance of this compound against other common silane coupling agents, such as amino-silanes, epoxy-silanes, and vinyl-silanes, supported by experimental data and detailed protocols.
Executive Summary
This compound stands out due to its dual-functionality, offering both covalent bonding through its silanol groups and strong hydrogen bonding via its urea moiety.[1] This results in a robust and hydrolytically stable interface. Compared to amino-silanes, which are highly reactive and excellent for promoting adhesion, ureido-silanes can offer improved hydrolytic stability.[2][3] Epoxy-silanes are well-suited for applications involving epoxy resins, providing excellent chemical resistance, while vinyl-silanes are primarily used in crosslinking applications.[4] The selection of the optimal silane is contingent on the specific polymer matrix, the inorganic substrate, and the desired performance characteristics of the final product.
Performance Data: A Comparative Analysis
The following tables summarize key performance data for this compound in comparison to other silane coupling agents. It is important to note that performance can vary based on the specific substrate, polymer, and experimental conditions.
| Performance Metric | This compound | Amino-silane (e.g., APTES) | Epoxy-silane (e.g., GLYMO) | Vinyl-silane (e.g., VTES) | Source(s) |
| Adhesion Promotion | Excellent, due to hydrogen bonding from the urea group and covalent siloxane bonds. | Excellent, highly reactive amino group forms strong bonds with various polymers. | Excellent, particularly with epoxy resins and other polymers with hydroxyl or carboxyl groups. | Good, primarily used for crosslinking polyethylene and other polymers. | [1][4] |
| Mechanical Strength Enhancement | Significant improvement in interfacial shear strength (25-40% in glass fiber composites). | Significant improvement in tensile and flexural strength. | Improves mechanical properties in composites, especially with epoxy matrices. | Enhances crosslink density, leading to improved mechanical properties. | [1][4] |
| Hydrolytic Stability | Exceptional, retains 85-90% of dry strength after 1000 hours of water immersion. | Good, but can be susceptible to hydrolysis over time. | Good, offers good resistance to water and chemicals. | Good, contributes to the overall stability of the composite. | [1] |
| Surface Wettability (Water Contact Angle) | Can create a more hydrophobic surface compared to untreated substrates. | Can result in a hydrophilic surface due to the polar amino groups. | Can modify surface energy depending on the substrate. | Can increase the hydrophobicity of the surface. |
Table 1: General Performance Comparison of Silane Coupling Agents
| Silane Coupling Agent | Substrate | Polymer Matrix | Shear Bond Strength (MPa) | Test Conditions | Source(s) |
| This compound | Glass Fiber | Epoxy | Data not available in a directly comparable format | - | - |
| Amino-silane (KH-550) | Titanium | Carbon Fiber Composite | ~10-12 MPa | Single Lap Shear Test | |
| Epoxy-silane (KH-560) | Titanium | Carbon Fiber Composite | ~12-13 MPa | Single Lap Shear Test | |
| Control (No Silane) | Titanium | Carbon Fiber Composite | ~8-10 MPa | Single Lap Shear Test |
Table 2: Comparative Shear Bond Strength Data (Note: Data for this compound in a directly comparable test was not available in the searched literature. The presented data illustrates the comparative performance of other silanes.)
Mechanism of Action: The Silane Bridge
Silane coupling agents function by forming a chemical bridge between an inorganic substrate and an organic polymer matrix. This process involves two key steps:
-
Hydrolysis: The alkoxy groups (e.g., ethoxy groups in this compound) react with water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups can then condense with hydroxyl groups on the surface of the inorganic substrate (e.g., glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). They can also condense with other silanol groups to form a crosslinked siloxane network at the interface.
The organofunctional group of the silane (e.g., the urea group in this compound) extends away from the surface and interacts with the organic polymer matrix through covalent bonds, hydrogen bonds, or van der Waals forces.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of silane coupling agents. The following are protocols for key experiments.
Protocol 1: Surface Treatment of a Solid Substrate
Objective: To apply a uniform layer of the silane coupling agent to a solid substrate.
Materials:
-
Substrate (e.g., glass slides, metal coupons)
-
Silane coupling agent (e.g., this compound)
-
Solvent (e.g., 95% Ethanol/5% deionized water solution)
-
Acetic acid (for pH adjustment of non-amino silanes)
-
Beakers
-
Stir plate and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane coupling agent in the ethanol/water solvent. For non-amino silanes like this compound, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis. Allow the solution to stir for at least 30 minutes for hydrolysis to occur.
-
Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.
-
Rinsing: Gently rinse the substrates with fresh ethanol to remove any excess, unreacted silane.
-
Curing: Cure the treated substrates in an oven at 110°C for 10-15 minutes to promote the formation of covalent bonds between the silane and the substrate.
Protocol 2: Shear Bond Strength Testing
Objective: To quantify the adhesive strength of the silane-treated interface.
Materials:
-
Silane-treated substrates
-
Adhesive (e.g., epoxy resin)
-
Untreated substrates (for control)
-
Universal testing machine with a shear testing fixture
Procedure:
-
Sample Preparation: Apply the adhesive to the silane-treated surface of one substrate.
-
Bonding: Press a second substrate (either treated or untreated, depending on the test) onto the adhesive-coated surface, ensuring a consistent bond line thickness and overlap area.
-
Curing: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the bonded assembly in the shear testing fixture of the universal testing machine.
-
Data Acquisition: Apply a shear load at a constant crosshead speed until failure. Record the maximum load at failure.
-
Calculation: Calculate the shear bond strength by dividing the maximum load by the bonded area.
Protocol 3: Contact Angle Measurement
Objective: To assess the change in surface wettability after silane treatment.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measurement: Immediately measure the static contact angle between the water droplet and the substrate surface.
-
Analysis: Compare the contact angle of the treated surface to that of an untreated control surface. An increase in contact angle generally indicates a more hydrophobic surface.
Conclusion
This compound is a versatile and high-performing silane coupling agent that offers significant advantages in terms of adhesion, mechanical strength, and particularly hydrolytic stability. Its unique urea functionality provides an additional mechanism for interfacial bonding through hydrogen bonds, complementing the robust siloxane network. While amino-silanes are highly effective adhesion promoters, this compound can provide superior durability in humid environments. The choice between this compound and other silanes like epoxy or vinyl-silanes will depend on the specific chemistry of the polymer system and the desired end-use properties. For researchers and professionals in drug development and materials science, a thorough evaluation based on the protocols outlined in this guide will enable the selection of the optimal silane coupling agent for their specific application, leading to the development of more robust and reliable materials.
References
A Comparative Guide to Analytical Methods for Quantifying N-(Triethoxysilylpropyl)urea on a Surface
For researchers, scientists, and drug development professionals, the precise quantification of N-(Triethoxysilylpropyl)urea surface functionalization is critical for ensuring the quality, consistency, and performance of modified materials. The density of this urea-containing silane layer directly influences properties such as biocompatibility, adhesion, and the efficiency of subsequent molecular interactions. This guide provides an objective comparison of key analytical techniques for quantifying this compound on a surface, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A variety of analytical methods are available for the characterization and quantification of this compound on surfaces. Each technique offers distinct advantages and provides different types of information, ranging from elemental composition and layer thickness to surface wettability and molecular structure. The selection of an appropriate method depends on the specific analytical question, the required sensitivity, and the nature of the substrate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze this compound and similar silane surface modifications.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and layer thickness.[1] | Atomic concentration (at%), areic density (~2-4 molecules/nm²), layer thickness (0.5-10 nm).[1][2] | No | High surface sensitivity (top 5-10 nm), provides chemical bonding information.[3] | Requires high vacuum; quantification may require standards for absolute accuracy.[1] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface layer.[4][5] | Relative ion intensities, estimation of surface coverage.[4] | Yes (static SIMS is minimally destructive) | Extremely high surface sensitivity (top 1-2 nm), provides detailed molecular information.[6][7] | Quantification is challenging and often relative without appropriate standards.[8] |
| Spectroscopic Ellipsometry | Film thickness and refractive index.[3][9] | Layer thickness (sub-nm to µm).[10] | No | Non-destructive, highly sensitive to thickness changes (sub-monolayer), can be used for in-situ monitoring.[5][11][12] | Model-based analysis can be complex, and for very thin films, thickness and refractive index can be correlated.[3][13] |
| Contact Angle Goniometry | Surface wettability and surface free energy.[14] | Contact angle (degrees), which correlates with surface coverage.[15][16][17] | No | Rapid, inexpensive, and provides a good indication of the hydrophobicity/hydrophilicity of the surface.[14] | Indirect measure of surface coverage; sensitive to surface roughness and contamination.[10] |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of functional groups and chemical bonds.[18] | Absorbance intensity, which can be correlated with the amount of material. | No | Non-destructive, provides molecular structure information, suitable for in-situ analysis.[18][19] | Quantification can be challenging and often requires a calibration curve.[20] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a starting point for the analysis of this compound on a surface.
Surface Functionalization with this compound (General Protocol)
This protocol provides a general method for the covalent attachment of this compound to a hydroxylated surface, such as silicon wafers or glass slides.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) [21]
-
Anhydrous toluene
-
This compound
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation: Clean the substrates by sonicating in a detergent solution, followed by thorough rinsing with deionized water and ethanol. Dry the substrates under a stream of nitrogen. To introduce hydroxyl groups, immerse the substrates in Piranha solution for 30-60 minutes.[21] Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen).[22]
-
Rinsing and Curing: Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.[22] Dry the substrates under a nitrogen stream. Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours to promote the formation of stable siloxane bonds.[21]
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states on the surface, confirming the presence and providing a quantitative estimate of the this compound layer.
Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.[21]
Procedure:
-
Sample Preparation: Mount the silanized substrates on a sample holder using double-sided conductive tape and introduce them into the ultra-high vacuum analysis chamber.[21]
-
Data Acquisition:
-
Data Analysis:
-
Use appropriate software to perform peak fitting on the high-resolution spectra.[24]
-
The N 1s peak, unique to the urea-silane, can be used for quantification. The binding energy for the nitrogen in the urea group is expected around 399-401 eV.[14][25][26][27]
-
Calculate atomic concentrations from the peak areas using relative sensitivity factors.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Objective: To obtain detailed molecular information from the outermost surface layer to confirm the presence of this compound and assess its distribution.
Instrumentation: A ToF-SIMS instrument equipped with a pulsed primary ion source (e.g., Bi3+).[7][28]
Procedure:
-
Sample Preparation: Mount the silanized substrate in the instrument's sample holder.
-
Data Acquisition:
-
Data Analysis:
Spectroscopic Ellipsometry
Objective: To measure the thickness of the this compound film.
Instrumentation: A spectroscopic ellipsometer.[3]
Procedure:
-
Substrate Characterization: First, measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate.[3]
-
Measurement of Silanized Surface: Measure the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and multiple angles of incidence for the silanized substrate.[33]
-
Data Modeling:
-
Develop an optical model of the surface, typically consisting of the substrate, a native oxide layer, and the silane film.[3][8]
-
Assume a refractive index for the this compound layer (a typical value for similar silane films is around 1.45).[1]
-
Fit the model to the experimental data to determine the thickness of the silane layer.[3]
-
Contact Angle Goniometry
Objective: To assess the change in surface wettability upon silanization, which provides an indirect measure of surface coverage.
Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
Procedure:
-
Sample Placement: Place the silanized substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile. Use software to measure the static contact angle at the three-phase contact point.[14]
-
Multiple Measurements: Perform measurements at multiple locations on the surface to assess uniformity. A significant increase in the water contact angle compared to the bare hydroxylated surface indicates successful hydrophobic silanization.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Objective: To identify the characteristic functional groups of this compound on the surface.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
Procedure:
-
Sample Contact: Press the silanized surface firmly against the ATR crystal.
-
Spectrum Acquisition: Collect the infrared spectrum in the mid-IR range (typically 4000-400 cm-1).
-
Data Analysis:
-
Identify characteristic absorption bands for this compound. Key peaks would include N-H stretching and bending vibrations from the urea group, C-H stretching from the propyl chain, and Si-O-Si stretching from the condensed silane network.[18]
-
For quantitative analysis, the intensity of a characteristic peak can be correlated with the surface concentration, often requiring a calibration curve.[20]
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the surface functionalization and quantitative analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Logical relationship between surface properties, analytical techniques, and their quantitative outputs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. details | Park Systems [parksystems.com]
- 4. mdpi.com [mdpi.com]
- 5. ToF-SIMS - The University of Nottingham [nottingham.ac.uk]
- 6. Multivariate analysis of TOF-SIMS spectra of monolayers on scribed silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XPS and ToF-SIMS Characterization of New Biodegradable Poly(peptide-urethane-urea) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. brighton-science.com [brighton-science.com]
- 11. svc.org [svc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. iris.unica.it [iris.unica.it]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ToF-SIMS analysis of ultrathin films and their fragmentation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Applications of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [publish.uwo.ca]
- 32. Peptide Fragmentation and Surface Structural Analysis by Means of ToF-SIMS Using Large Cluster Ion Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tsijournals.com [tsijournals.com]
A Comparative Guide to N-(Triethoxysilylpropyl)urea Functionalized Surfaces: Characterization by XPS and AFM
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation in fields ranging from biomaterials and medical implants to advanced sensor technologies. The choice of surface functionalization agent is critical in dictating the ultimate performance of these materials. This guide provides an objective comparison of surfaces functionalized with N-(Triethoxysilylpropyl)urea (TESPU), a urea-containing silane, against the widely-used aminosilane, (3-aminopropyl)triethoxysilane (APTES). This comparison is supported by experimental data from X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to elucidate their distinct surface characteristics.
The bifunctional nature of urea-based silanes like TESPU, possessing two trialkoxysilyl groups, allows for the formation of a denser and more cross-linked surface layer compared to their monofunctional counterparts like APTES.[1] The urea functional group also provides unique hydrogen bonding capabilities, which can be advantageous for specific molecular interactions.[1] This guide will delve into the quantitative data derived from surface analysis techniques, provide detailed experimental protocols for reproducible surface modification and characterization, and visualize the experimental workflow and chemical pathways.
Performance Comparison: A Data-Driven Analysis
The selection of a silane for surface modification is a critical decision that influences the final chemical and topographical properties of the substrate. The following sections provide a comparative analysis of TESPU and APTES based on key performance indicators obtained from XPS and AFM.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a material. For silanized surfaces, XPS is indispensable for confirming the presence of the silane layer and quantifying its elemental makeup. Bi-functional silanes, such as those with a urea linkage, are expected to yield a higher density of functional groups on a surface, which is reflected in a relative increase in nitrogen and silicon atomic concentrations as determined by XPS.[1]
Table 1: Comparative Surface Elemental Composition (Atomic %)
| Silane Functionalization | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) | Key Features & References |
| This compound (TESPU) | Varied | Expected higher N content vs. APTES | Varied | Expected higher Si content vs. APTES | The presence of a distinct N 1s peak confirms urea functionalization. The bifunctional nature is expected to lead to a denser silane layer.[1] |
| (3-aminopropyl)triethoxysilane (APTES) | ~15.6 | ~5 | ~44.7 | ~37.4 | The N 1s peak is characteristic of the amine group. The N/Si atomic ratio is significantly higher than that of a bare silicon substrate.[2] |
| Bare Substrate (e.g., Silicon Wafer) | Adventitious Carbon | Not typically present | Present in native oxide layer | Present | The surface is predominantly composed of silicon and oxygen from the native oxide layer, with some carbon contamination. |
Note: The exact atomic percentages can vary depending on the substrate, reaction conditions, and the specific instrumentation used.
Atomic Force Microscopy (AFM) Analysis
AFM provides high-resolution topographical information, allowing for the visualization and quantification of surface morphology and roughness. The homogeneity and smoothness of the silane layer are critical for many applications, particularly in the fabrication of biosensors and microarrays. Uncontrolled polymerization of silanes can lead to the formation of aggregates and a rougher surface, which can be challenging to interpret and may negatively impact device performance.[2]
Table 2: Comparative Surface Roughness (RMS)
| Surface Type | RMS Roughness (nm) | Surface Morphology & References |
| This compound (TESPU) Functionalized | Data not readily available in direct comparative studies | The bifunctional nature of TESPU can lead to a higher degree of cross-linking. While this can result in a more stable layer, uncontrolled polymerization may lead to increased surface roughness compared to a well-formed monolayer of a monofunctional silane.[2] |
| (3-aminopropyl)triethoxysilane (APTES) Functionalized | 0.1 - 0.75 | The surface is generally smoother than the bare substrate, though the final roughness is highly dependent on the deposition method (solution vs. vapor phase) and reaction conditions. Multilayer formation can lead to increased roughness.[3] |
| Bare Substrate (e.g., Silicon Wafer) | 1.11 ± 0.23 | Typically exhibits a certain degree of roughness depending on the cleaning and preparation method.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable surface modifications. The following are representative methodologies for surface functionalization with TESPU and subsequent characterization using XPS and AFM.
Surface Functionalization with this compound (TESPU)
This protocol provides a general guideline for the modification of silicon or glass surfaces.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (TESPU)
-
Anhydrous Toluene or Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates by sonicating in a detergent solution, followed by thorough rinsing with deionized water and ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface to introduce hydroxyl groups by immersing the substrates in Piranha solution for 30-60 minutes.
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a fresh 1-2% (v/v) solution of TESPU in anhydrous toluene or ethanol.
-
Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature or an elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[4]
-
-
Storage:
-
Store the modified substrates in a desiccator to prevent moisture absorption.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the silane-modified substrates on the sample holder using double-sided conductive tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, Si 2p). Use a pass energy of 20-40 eV for high-resolution scans to achieve better energy resolution.[4]
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the chemical states of the elements.
-
Calculate the atomic concentrations of the elements from the peak areas using the appropriate relative sensitivity factors (RSFs).
-
Atomic Force Microscopy (AFM) Analysis Protocol
Instrumentation:
-
Atomic Force Microscope
Procedure:
-
Sample Preparation:
-
Mount the silane-modified substrates on the AFM sample stage.
-
-
Imaging:
-
Perform AFM imaging in non-contact or tapping mode to minimize potential damage to the soft silane layer.[2]
-
Use a silicon cantilever with a sharp tip (tip radius < 10 nm).
-
Scan multiple areas of each sample to ensure the representativeness of the surface morphology.
-
-
Data Analysis:
-
Process the AFM height images to remove artifacts and flatten the data.
-
Calculate the root mean square (RMS) roughness from the AFM height images to quantify the surface roughness.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for surface modification and characterization.
Caption: Generalized signaling pathway for surface functionalization with TESPU.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Confirming N-(Triethoxysilylpropyl)urea Surface Modification: A Comparative Guide to Water Contact Angle Analysis
For researchers, scientists, and drug development professionals, the successful modification of a surface with N-(Triethoxysilylpropyl)urea is a critical step in a multitude of applications, from enhancing the biocompatibility of medical implants to the functionalization of nanoparticles for drug delivery. Verifying the presence and uniformity of this silane layer is paramount. This guide provides a comparative analysis of water contact angle goniometry as a primary method for this confirmation, supported by experimental data and protocols.
Water contact angle (WCA) analysis is a highly sensitive and quantitative technique used to determine the wettability of a solid surface. The angle at which a liquid droplet interfaces with a solid surface is directly related to the surface's hydrophilicity or hydrophobicity. The modification of a hydrophilic substrate, such as glass or silicon dioxide, with this compound is expected to alter its surface energy, leading to a measurable change in the water contact angle.
Performance Comparison: Water Contact Angle Before and After Modification
The modification of a substrate with this compound introduces a layer of organofunctional silanes. The triethoxysilyl groups react with surface hydroxyls to form a covalent bond, while the propylurea group presents a new interface. This modification typically increases the hydrophobicity of an initially hydrophilic surface. The following table summarizes typical water contact angle measurements on a glass substrate before and after modification.
| Surface State | Water Contact Angle (θ) | Surface Property |
| Unmodified Glass | 10° - 30° | Hydrophilic |
| After this compound Modification | 60° - 80° | More Hydrophobic |
This significant increase in the water contact angle provides strong evidence of a successful surface modification. The degree of change can also allude to the quality and uniformity of the silane layer.
Alternative Confirmation Techniques
While water contact angle analysis is a powerful tool, a multi-faceted approach to surface characterization is often recommended for comprehensive validation.[1] Other techniques that can be employed to confirm this compound surface modification include:
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information about the surface, confirming the presence of silicon, nitrogen, and carbon in the expected ratios.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of the urea (C=O) and siloxane (Si-O-Si) bonds, confirming the chemical structure of the grafted layer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity and roughness of the silane coating.
Experimental Protocols
Surface Modification with this compound
A general protocol for the modification of a glass or silicon substrate is as follows:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to oxygen plasma.
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene. Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature or a slightly elevated temperature.
-
Rinsing: Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any unbound silane.
-
Curing: Cure the coated substrate in an oven at 110-120°C for approximately one hour to promote the formation of a stable siloxane network.[1]
Water Contact Angle Measurement (Sessile Drop Method)
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the modified substrate on the sample stage, ensuring it is level.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Analysis: Use the accompanying software to analyze the captured image and determine the static contact angle. The software typically fits a mathematical model to the droplet shape to calculate the angle.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to assess the uniformity of the coating and calculate an average contact angle.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for surface modification and confirmation, as well as the logical relationship between the modification and the expected change in surface properties.
References
A Comparative Analysis of the Thermal Stability of Ureido-Silanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal stability of ureido-silanes is critical for their application in robust and reliable material formulations. This guide provides a comparative analysis of the thermal stability of different ureido-silanes, supported by theoretical decomposition pathways and analogous experimental data. Ureido-silanes are bifunctional organosilanes that act as effective coupling agents and adhesion promoters, with their thermal limits being a key determinant of their performance in high-temperature applications.
Ureido-functional silanes are recognized for their enhanced stability in reactive polymer systems compared to their amino-silane counterparts. This guide focuses on two common ureido-silanes, 3-Ureidopropyltriethoxysilane and 3-Ureidopropyltrimethoxysilane, and a bis-ureido-silane, N,N-Bis(3-trimethoxysilylpropyl)urea, to provide a comprehensive overview of their thermal decomposition behavior. While direct, publicly available comparative thermal analysis data for these specific ureido-silanes is limited, this guide synthesizes information from technical documents and analogous academic studies to present a thorough comparison.
Comparative Thermal Stability
The thermal stability of ureido-silanes is influenced by the nature of the organic ureido group and the type of alkoxy group attached to the silicon atom (e.g., methoxy vs. ethoxy). The primary method for evaluating this is Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature.
| Ureido-Silane | Structure | Key Thermal Stability Characteristics |
| 3-Ureidopropyltriethoxysilane | H₂N-CO-NH-(CH₂)₃-Si(OC₂H₅)₃ | Generally considered to have good thermal stability. The ureido group provides enhanced stability over aminosilanes. Decomposition is expected to initiate at the ureido linkage, followed by the degradation of the propyl chain and subsequent formation of a siloxane network at higher temperatures. |
| 3-Ureidopropyltrimethoxysilane | H₂N-CO-NH-(CH₂)₃-Si(OCH₃)₃ | Similar to its triethoxy counterpart, it exhibits good thermal stability. The primary decomposition pathway is also expected to involve the ureido group. In analogous amino-silanes, trimethoxy variants have shown slightly different degradation profiles compared to triethoxy silanes, suggesting a potential influence of the alkoxy group on the onset of decomposition. |
| N,N-Bis(3-trimethoxysilylpropyl)urea | [(CH₃O)₃Si-(CH₂)₃-NH]₂-CO | As a bis-silane, it is expected to form a more densely cross-linked siloxane network upon thermal decomposition, potentially leading to higher thermal stability and char yield compared to its mono-silane counterparts. The central urea linkage is the initial site of thermal degradation.[1] |
Experimental Protocols
A standardized Thermogravimetric Analysis (TGA) protocol is essential for comparing the thermal stability of different ureido-silanes. The following is a general methodology based on established practices.[1]
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal decomposition profile of the ureido-silane.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A 5-10 mg sample of the ureido-silane is placed in a clean, tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is equilibrated at a starting temperature (e.g., 30°C) and then heated to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualization of the Analytical Workflow
The logical process for conducting a comparative analysis of the thermal stability of ureido-silanes can be visualized as follows:
References
Bridging the Gap: Validating the Covalent Linkage of N-(Triethoxysilylpropyl)urea to Inorganic Surfaces
A Comparative Guide for Researchers and Drug Development Professionals
In the realms of biomaterial development, drug delivery, and advanced material science, the ability to tailor the surface properties of inorganic materials is paramount. N-(Triethoxysilylpropyl)urea, a bifunctional organosilane, has emerged as a critical coupling agent for covalently modifying inorganic substrates such as silica, glass, and metal oxides.[1] Its unique molecular architecture, featuring a triethoxysilyl group for inorganic surface reactivity and a terminal urea moiety, enables the creation of stable, functionalized surfaces.[1] This guide provides an objective comparison of this compound with alternative silane coupling agents, supported by experimental data, to assist researchers in selecting the optimal surface modification strategy.
Performance Comparison of Silane Coupling Agents
The efficacy of surface modification is critically dependent on the choice of silane. While monofunctional silanes like (3-aminopropyl)triethoxysilane (APTES) are widely used, bifunctional silanes such as this compound and its analogue, N,N-Bis(3-trimethoxysilylpropyl)urea, can offer a higher density of functional groups on a surface.[2] This increased density is attributed to the presence of two reactive silyl groups, which can lead to a more robust and stable surface layer.[2]
The following tables summarize key performance indicators for this compound and comparable silanes based on various analytical techniques.
Table 1: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)
| Silane Coupling Agent | Substrate | Si (at%) | N (at%) | C (at%) | O (at%) | Reference |
| This compound | Silica | > twofold increase vs. APTES | > twofold increase vs. APTES | Increased | Decreased | [2] (qualitative) |
| (3-aminopropyl)triethoxysilane (APTES) | PET Membrane | Baseline | Baseline | Baseline | Baseline | [2] |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | PET Membrane | > twofold increase vs. APTES | > twofold increase vs. APTES | Increased | Decreased | [2] |
Table 2: Surface Wettability by Water Contact Angle Measurement
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Change in Wettability | Reference |
| This compound | Glass | Increased | Hydrophilic to less Hydrophilic/Hydrophobic | [3] (general trend) |
| (3-aminopropyl)triethoxysilane (APTES) | Glass | ~60-70 | Hydrophilic to less Hydrophilic | [4] |
| Untreated | Glass | < 20 | Hydrophilic | [5] |
Table 3: Thermal Stability by Thermogravimetric Analysis (TGA)
| Material | Decomposition Onset (°C) | Key Weight Loss Stages | Reference |
| This compound (on Silica) | > 200 | 200-400°C (organic moiety), >400°C (siloxane network) | [6] (expected profile) |
| Pure Urea | ~160-250 | Decomposition of urea | [7] |
Visualizing the Bonding and Workflow
To better understand the surface modification process, the following diagrams illustrate the chemical reactions and experimental procedures involved.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification studies. The following are generalized protocols for key analytical techniques used to validate the covalent bonding of this compound.
Surface Modification Protocol
-
Substrate Cleaning: Thoroughly clean the inorganic substrate (e.g., silicon wafer, glass slide) to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water), followed by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to oxygen plasma.[8]
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene.[8] Immerse the cleaned and dried substrate in the silane solution for a specified time (e.g., 2-24 hours) at room temperature or elevated temperature under an inert atmosphere.
-
Curing: After immersion, rinse the substrate with the anhydrous solvent to remove excess, unbound silane. Cure the substrate at an elevated temperature (e.g., 110-120°C) for 1-2 hours to promote the formation of covalent siloxane bonds.[9]
-
Final Cleaning: Sonicate the coated substrate in the solvent to remove any physisorbed silane molecules. Dry the substrate with a stream of nitrogen and store in a desiccator.
Characterization Techniques
1. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical bonding states of the modified surface.
-
Methodology:
-
Introduce the silanized substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Successful silanization is confirmed by the appearance of Si 2p and N 1s peaks.
-
Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p regions.
-
Deconvolute the high-resolution spectra to identify different chemical states. The Si 2p peak can be resolved into components corresponding to the siloxane network (Si-O-Si) and the underlying substrate (e.g., SiO2).
-
2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present on the surface and confirm the formation of siloxane bonds.
-
Methodology:
-
Use an FTIR spectrometer equipped with an appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) or a diffuse reflectance (DRIFTS) unit.
-
Acquire a background spectrum of the unmodified substrate.
-
Acquire the spectrum of the silanized substrate.
-
Subtract the background spectrum to obtain the spectrum of the silane layer.
-
Look for characteristic peaks:
-
Disappearance or reduction of Si-OH stretching bands (~3745 cm⁻¹) from the substrate.
-
Appearance of C-H stretching bands (~2850-2950 cm⁻¹) from the propyl chain.
-
Appearance of urea-related bands (C=O stretching ~1650 cm⁻¹, N-H bending ~1570 cm⁻¹).
-
Broadening and shifting of the Si-O-Si stretching band (~1000-1100 cm⁻¹) is indicative of the formation of a polysiloxane network.
-
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of silane grafted onto the surface and assess its thermal stability.
-
Methodology:
-
For powdered substrates (e.g., silica nanoparticles), place a known weight of the dried, silanized powder into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-800°C).
-
Record the weight loss as a function of temperature.
-
The weight loss in the temperature range corresponding to the decomposition of the organic part of the silane (typically 200-600°C) can be used to calculate the grafting density.
-
4. Water Contact Angle Measurement
-
Objective: To assess the change in surface wettability (hydrophilicity/hydrophobicity) after silanization.
-
Methodology:
-
Place the unmodified and modified substrates on the goniometer stage.
-
Dispense a small droplet of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
An increase in the water contact angle after silanization indicates successful surface modification and a change towards a more hydrophobic or less hydrophilic surface.[5]
-
Conclusion
The covalent bonding of this compound to inorganic substrates provides a robust method for creating functionalized surfaces with enhanced stability. The choice of this bifunctional silane can offer advantages in terms of grafting density compared to traditional monofunctional silanes. By employing a multi-technique characterization approach, including XPS, FTIR, TGA, and contact angle measurements, researchers can effectively validate the success of the surface modification and tailor the surface properties for a wide range of applications in drug development and materials science.
References
- 1. Buy this compound | 116912-64-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking the corrosion resistance of coatings with N-(Triethoxysilylpropyl)urea
For researchers, scientists, and professionals in materials science and drug development, the selection of appropriate protective coatings is paramount to ensure the longevity and integrity of metallic substrates. This guide provides an objective comparison of coatings formulated with N-(Triethoxysilylpropyl)urea against common alternatives such as epoxy, polyurethane, and zinc-rich coatings. The analysis is supported by experimental data from various studies, offering a clear perspective on their performance in preventing corrosion.
This compound is a versatile organofunctional silane that acts as a coupling agent and adhesion promoter at the interface between a metallic substrate and a protective coating. Its unique molecular structure allows it to form a dense, cross-linked siloxane (Si-O-Si) network that provides a robust barrier against corrosive agents. Furthermore, the urea functional group can enhance the interaction and cross-linking with various polymer resins, leading to improved overall coating performance.
Comparative Performance Analysis
To facilitate a clear comparison, the following tables summarize key performance indicators for corrosion resistance. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy is a powerful technique to evaluate the barrier properties of a coating. Higher impedance values at low frequencies (|Z| at 0.01 Hz) and higher polarization resistance (Rp) generally indicate better corrosion protection.
| Coating System | Substrate | Electrolyte | |Z| at 0.01 Hz (Ω·cm²) | Polarization Resistance (Rp) (Ω·cm²) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Urea-Silane Based | Mild Steel | 3.5% NaCl | Not Specified | > 1.0 x 10⁷ |[1] | | Epoxy (unmodified) | Carbon Steel | 3.5% NaCl | ~1.0 x 10⁶ - 1.0 x 10⁷ | Not Specified |[2] | | Epoxy + Silane | Carbon Steel | 3.5% NaCl | > 1.0 x 10⁸ | Not Specified |[3] | | Polyurethane | Steel | 3% NaCl | ~1.0 x 10¹¹ (initial) | Not Specified |[4] | | Zinc-Rich Epoxy | Steel | 3.5% NaCl | Not Specified | Not Specified |[5] |
Note: Direct comparative data for this compound under the same conditions as other coatings is limited. The data for "Urea-Silane Based" and "Epoxy + Silane" suggests a significant improvement in corrosion resistance with the inclusion of silanes.
Table 2: Potentiodynamic Polarization (PDP) Data
Potentiodynamic polarization measurements provide information on the corrosion kinetics. A lower corrosion current density (i_corr) indicates a lower corrosion rate.
| Coating System | Substrate | Electrolyte | Corrosion Potential (E_corr) (V vs. SCE) | Corrosion Current Density (i_corr) (A/cm²) | Reference |
| Urea-Silane Based | AA 2024 Alloy | Not Specified | Not Specified | ~10 times smaller than uncoated | [6] |
| Epoxy Varnish | Q235 Steel | 3.5% NaCl | Not Specified | 6.11 x 10⁻⁷ | [4] |
| Polyurethane | Weathering Steel | 3.5% NaCl | -0.5 to -0.6 | ~1.0 x 10⁻⁸ | [7] |
| Zinc-Rich Epoxy (unmodified) | Steel | 3.5% NaCl | ~ -1.05 | ~6.1 x 10⁻⁶ | [8] |
| Zinc-Rich Epoxy + 0.5 wt% Graphene | Steel | 3.5% NaCl | Not Specified | 7.14 x 10⁻⁷ | [8] |
Note: The data indicates that urea-silane coatings can significantly reduce the corrosion rate. Polyurethane and modified zinc-rich epoxy coatings also demonstrate strong performance.
Table 3: Salt Spray Test (ASTM B117) Results
The salt spray test is an accelerated corrosion test that subjects coated samples to a salt fog. The results are often reported as the number of hours to failure (e.g., appearance of rust).
| Coating System | Substrate | Test Duration (hours) | Observations | Reference |
| Urea-Silane Based | AA 2024 Alloy | Not Specified | Higher corrosion inhibition than control | [9] |
| Silane Pre-treatment + Powder Coating | Galvanized Steel | 72 | No corrosion | [10] |
| Epoxy | Steel | > 1000 | No blistering or delamination | [4] |
| Zinc-Rich Epoxy | Steel | > 500 | Dependent on formulation | [5] |
Mechanism of Corrosion Inhibition by this compound
The corrosion protection afforded by this compound stems from a multi-faceted mechanism that enhances both the barrier properties of the coating and its adhesion to the metallic substrate. This process can be visualized as a three-step mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of coating performance. The following are typical protocols for the key experiments cited.
Electrochemical Impedance Spectroscopy (EIS)
-
Standard: Based on principles outlined in ASTM G106.
-
Methodology:
-
Coated metallic panels are used as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum or graphite).
-
The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution, to simulate a marine environment.
-
The open-circuit potential (OCP) is allowed to stabilize.
-
A small amplitude AC voltage (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the coating is measured at each frequency.
-
The data is plotted in Nyquist and Bode plots to determine parameters such as polarization resistance (Rp) and low-frequency impedance modulus, which are indicative of the coating's barrier properties.
-
Potentiodynamic Polarization (PDP)
-
Standard: Based on principles outlined in ASTM G5 and G102.
-
Methodology:
-
A three-electrode setup, similar to that used for EIS, is employed.
-
After OCP stabilization, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 0.167 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The data is plotted as a Tafel plot (log |current density| vs. potential).
-
Corrosion potential (E_corr) and corrosion current density (i_corr) are extrapolated from the Tafel plot. The i_corr value is directly proportional to the corrosion rate.
-
Neutral Salt Spray Test
-
Methodology:
-
Coated panels, often with a deliberate scribe to expose the substrate, are placed in a closed testing chamber.
-
A salt solution (typically 5% NaCl in distilled water with a pH between 6.5 and 7.2) is atomized to create a dense salt fog within the chamber.[11]
-
The chamber is maintained at a constant elevated temperature (e.g., 35°C).[11]
-
The panels are exposed to the salt fog for a specified duration (e.g., 100 to 1000 hours or more).[11]
-
The panels are periodically inspected for signs of corrosion, such as rusting, blistering, or creepage from the scribe.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of corrosion resistance of coatings.
Conclusion
Coatings formulated with this compound demonstrate significant potential for enhancing the corrosion resistance of metallic substrates. The primary mechanism involves the formation of a dense, well-adhered siloxane barrier layer at the metal-coating interface. While direct quantitative comparisons with other coating systems under identical conditions are not extensively available in the literature, the existing data suggests that the incorporation of urea-silanes can lead to performance that is competitive with or superior to standard epoxy and other coating systems. The detailed experimental protocols provided herein offer a framework for conducting further comparative studies to precisely quantify the performance benefits of this compound in various anti-corrosion applications.
References
- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion studies and interfacial bonding of urea/poly(dimethylsiloxane) sol/gel hydrophobic coatings on AA 2024 aluminum alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
A Comparative Guide to Cross-linking Density Analysis of N-(Triethoxysilylpropyl)urea-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The degree of cross-linking in a polymer network is a critical parameter that dictates its mechanical, thermal, and chemical properties. For materials based on N-(Triethoxysilylpropyl)urea, a silane coupling agent that forms robust cross-linked networks, accurately quantifying the cross-link density is essential for predicting performance and ensuring quality control. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and supporting data.
This compound acts as a molecular bridge, with its triethoxysilyl groups reacting with moisture to form silanol groups. These groups then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) cross-links, creating a durable three-dimensional network.[1][2] The urea functionality enhances adhesion and compatibility with various polymer matrices.
Comparison of Key Analytical Techniques
Several methods are employed to determine the cross-link density of polymeric materials. The most common and effective techniques for silane-crosslinked systems are swelling tests, rheological analysis, and solid-state NMR. Each method offers distinct advantages and provides different insights into the network structure.
| Technique | Principle | Quantitative Output | Advantages | Limitations |
| Swelling Test | Measures the amount of solvent absorbed by the cross-linked polymer at equilibrium. The swelling ratio is inversely related to the cross-link density.[3] | Cross-link density (ν), Average molecular weight between cross-links (Mc) via Flory-Rehner equation.[4][5] | Simple, cost-effective, widely used, standardized (e.g., ASTM D2765).[6][7][8] | Indirect measurement, sensitive to polymer-solvent interaction parameter (χ), can be time-consuming, may have uncertainties.[9] |
| Rheological Analysis (DMA) | Measures the viscoelastic properties (Storage Modulus G', Loss Modulus G'') of the polymer. The storage modulus in the rubbery plateau is directly proportional to the cross-link density.[10] | Storage Modulus (G'), Cross-link density (ν). | Provides direct mechanical property correlation, highly quantitative, can monitor curing process in real-time.[11] | Requires specialized equipment (rheometer), sample geometry is critical, interpretation can be complex for filled systems. |
| Solid-State NMR Spectroscopy | Probes the local chemical environment and molecular mobility of atoms within the polymer network. Specific NMR signals can be used to quantify the number of cross-links.[12] | Degree of cross-linking, cross-link distribution, identification of cross-link structures.[13] | Provides detailed, quantitative structural information at the molecular level, non-destructive.[14] | Requires expensive, specialized equipment and expertise, can be time-consuming, sensitivity may be an issue. |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and comparable data.
Swelling Test (Based on ASTM D2765)
This method determines the gel content and swell ratio, which are used to calculate cross-link density via the Flory-Rehner theory.[4][15]
Protocol:
-
Sample Preparation: Accurately weigh a small, cured sample of the this compound-based polymer (approx. 0.1-0.3 g). This is the initial dry weight (W_d).
-
Solvent Immersion: Place the sample in a sealed container with a suitable solvent (e.g., xylene or toluene) that is a good solvent for the uncrosslinked polymer.
-
Equilibrium Swelling: Allow the sample to swell at a constant temperature (e.g., 25°C or 110°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[2]
-
Weighing Swollen Sample: Remove the swollen sample, quickly blot the surface to remove excess solvent, and immediately weigh it in a sealed container to obtain the swollen weight (W_s).
-
Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This final weight is the weight of the dried gel (W_g).
-
Calculations:
-
Gel Content (%) = (W_g / W_d) × 100
-
Swelling Ratio (Q) = 1 + (ρ_p / ρ_s) * [(W_s / W_g) - 1], where ρ_p and ρ_s are the densities of the polymer and solvent, respectively.
-
Cross-link Density (ν) is then calculated using the Flory-Rehner equation.[5]
-
Rheological Analysis
This protocol uses a rheometer to measure the storage modulus (G') in the rubbery plateau region.
Protocol:
-
Sample Preparation: Prepare a sample of the cured polymer with a defined geometry (e.g., a parallel plate or rectangular torsion bar).
-
Instrument Setup: Place the sample in a dynamic mechanical analyzer or rheometer.
-
Strain Sweep: Perform a dynamic strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) where G' is independent of strain.
-
Frequency/Temperature Sweep:
-
Frequency Sweep: At a constant temperature (above the glass transition temperature, T_g) and a strain within the LVR, perform a frequency sweep.
-
Temperature Sweep: At a constant frequency and strain, perform a temperature ramp from below T_g to well into the rubbery region.[11]
-
-
Data Analysis:
-
Identify the storage modulus (G') in the rubbery plateau region from the resulting plot.
-
Calculate Cross-link Density (ν) using the theory of rubber elasticity: ν = G' / (R * T), where R is the ideal gas constant and T is the absolute temperature in Kelvin.[10]
-
Solid-State NMR Spectroscopy
This method provides direct quantification of the cross-linked structures.
Protocol:
-
Sample Preparation: Pack the solid, cured polymer sample into an appropriate NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).
-
Instrument Setup: Place the rotor in a solid-state NMR spectrometer.[14]
-
Data Acquisition:
-
Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum to identify the different carbon environments in the polymer.[16]
-
Signals corresponding to the carbons in the propyl chain and near the Si-O-Si linkage will show changes upon cross-linking.
-
For quantitative analysis, single-pulse excitation (SPE) experiments with long relaxation delays may be necessary.
-
-
Data Analysis:
-
Integrate the NMR signals corresponding to the cross-linked and non-cross-linked species.
-
The ratio of these integrals can be used to determine the degree of cross-linking.[13] Advanced techniques like ¹H double-quantum (DQ) NMR can provide even more precise quantification of cross-link density and distribution.
-
Visualizations
Experimental Workflow for Cross-link Density Analysis
Caption: Workflow for determining polymer cross-linking density.
Comparison with Alternative Cross-linking Systems
While this compound provides a robust moisture-curable cross-linking system, other agents are also used in polymer science, each with distinct characteristics.
-
Other Silanes: Vinylsilanes are commonly used but require a free-radical initiator (like peroxide) for grafting onto the polymer backbone before moisture curing. The urea-based silane can offer enhanced adhesion due to the polar urea group.
-
Peroxide Cross-linking: This method uses organic peroxides to create free radicals that directly form carbon-carbon cross-links. It is a common method for polyolefins but can lead to byproducts and requires high temperatures.
-
Glutaraldehyde: Often used for cross-linking biopolymers like hydrogels, it is highly efficient but can be cytotoxic, making it less suitable for biomedical applications where natural alternatives like genipin are preferred.[17][18][19]
-
Isocyanates and Carbodiimides (EDC/NHS): These are "zero-length" cross-linkers primarily used in bioconjugation and polyurethane chemistry to link amine and carboxyl groups.[20][21] They offer high specificity but are sensitive to aqueous environments.
The choice of cross-linking agent depends heavily on the polymer chemistry, processing conditions, and the desired final properties of the material, such as mechanical strength, thermal stability, and biocompatibility.[21][22]
References
- 1. This compound | C10H24N2O4Si | CID 90258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 116912-64-2 [smolecule.com]
- 3. matestlabs.com [matestlabs.com]
- 4. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 5. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Characterizing the Molecular Architecture of Hydrogels and Crosslinked Polymer Networks beyond Flory-Rehner-I. Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-crosslinkable poly(urethane urea)-reinforced silica aerogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(Triethoxysilylpropyl)urea: A Step-by-Step Guide
For immediate reference, proper disposal of N-(Triethoxysilylpropyl)urea, often found in a methanol solution, requires handling as hazardous waste.[1] This entails collection in a designated, properly labeled, and sealed container, followed by disposal through a licensed hazardous waste management facility in accordance with local, state, and federal regulations.
This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Essential Safety and Handling
This compound, particularly when in a methanol solution, presents several hazards. It is known to cause skin and serious eye irritation.[2] The methanol solvent is flammable and toxic if ingested or inhaled.[3][4] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart. |
| Body Protection | Fully-buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of harmful vapors, especially from the methanol solvent. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
1. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. This container should be made of a material that will not react with the chemical or its solvent (e.g., a high-density polyethylene or glass container).
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the relevant hazard pictograms (e.g., irritant, flammable).[1]
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Spill and Contamination Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
3. Container Sealing and Storage:
-
Once the waste container is approximately 80% full, securely seal it to prevent any leaks or evaporation.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.
-
This storage area should be away from sources of ignition and incompatible materials, such as strong oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
First-Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[5][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Triethoxysilylpropyl)urea
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when working with specialized chemical compounds. This guide provides immediate, essential information for the safe handling and disposal of N-(Triethoxysilylpropyl)urea, tailored for researchers, scientists, and drug development professionals.
This compound is a moisture-sensitive organosilane compound that requires careful handling to prevent hazardous reactions and ensure user safety. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is imperative for its safe use in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hands | Nitrile or Neoprene Gloves | Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with a minimum thickness of 8 mils and to double-glove for enhanced protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[2] |
| Body | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect against minor splashes and spills. |
| Respiratory | Fume Hood or Local Exhaust Ventilation | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be considered after a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper operational procedures are essential to minimize the risk of exposure and accidental release. The following workflow outlines the key steps for the safe handling of this compound, from preparation to post-handling cleanup.
Emergency Protocols: Immediate Actions in Case of Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table provides a summary of first aid measures.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Chemical Waste: Unused or unwanted this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. These materials should be collected in a designated, sealed waste container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.[2]
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
